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(3R,4R)-4-(4-methylpiperazin-1-yl)pyrrolidin-3-ol Documentation Hub

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  • Product: (3R,4R)-4-(4-methylpiperazin-1-yl)pyrrolidin-3-ol
  • CAS: 1422498-02-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (3R,4R)-4-(4-methylpiperazin-1-yl)pyrrolidin-3-ol

Executive Summary & Molecular Identity The compound (3R,4R)-4-(4-methylpiperazin-1-yl)pyrrolidin-3-ol represents a high-value chiral building block in modern medicinal chemistry. Belonging to the class of 3,4-disubstitut...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity

The compound (3R,4R)-4-(4-methylpiperazin-1-yl)pyrrolidin-3-ol represents a high-value chiral building block in modern medicinal chemistry. Belonging to the class of 3,4-disubstituted pyrrolidines, this scaffold is frequently utilized in Fragment-Based Drug Discovery (FBDD) to modulate solubility and target affinity in kinase inhibitors and G-Protein Coupled Receptor (GPCR) ligands.

Its specific stereochemical configuration ((3R, 4R)) offers a defined vector for substituent exit, critical for probing specific pockets within enzyme active sites (e.g., the solvent-exposed regions of ATP-binding pockets).

Core Molecular Data
ParameterValue
IUPAC Name (3R,4R)-4-(4-methylpiperazin-1-yl)pyrrolidin-3-ol
Molecular Formula C₉H₁₉N₃O
Molecular Weight 185.27 g/mol
Monoisotopic Mass 185.1528 Da
CAS Registry (Generic) Note: Often indexed as N-protected derivatives (e.g., N-Boc).[1]
Stereochemistry Trans-configuration (relative to ring plane)

Physicochemical Profiling (In Silico & Empirical)

Understanding the physicochemical profile is essential for predicting the "drug-likeness" of final compounds incorporating this fragment. The presence of the piperazine and hydroxyl groups significantly lowers LogP, enhancing aqueous solubility—a common challenge in lipophilic drug candidates.

Table 1: Calculated Physicochemical Properties
PropertyValueSignificance
cLogP -0.8 to -1.2 (Est.)Highly hydrophilic; ideal for lowering lipophilicity of lead compounds.
TPSA ~55 ŲGood membrane permeability predictor (<140 Ų).
H-Bond Donors 2 (OH, NH)Critical for H-bond networking in active sites.
H-Bond Acceptors 4High capacity for dipolar interactions.
pKa (Piperazine N) ~8.5Basic center; likely protonated at physiological pH.
pKa (Pyrrolidine N) ~9.5Secondary amine; primary handle for functionalization.

Synthetic Methodology

The synthesis of (3R,4R)-4-(4-methylpiperazin-1-yl)pyrrolidin-3-ol relies on the regioselective and stereospecific ring-opening of a chiral epoxide. The following protocol describes the "Chiral Pool" approach, ensuring high enantiomeric excess (ee).

Retrosynthetic Analysis (Graphviz)

The logic follows the nucleophilic opening of an epoxide by a secondary amine (N-methylpiperazine).

SynthesisPath Start N-Boc-3,4-epoxypyrrolidine (Chiral Precursor) Intermediate Intermediate: N-Boc-Protected Adduct Start->Intermediate Ring Opening (LiClO4, CH3CN, Reflux) Reagent N-Methylpiperazine (Nucleophile) Reagent->Intermediate Deprotection Acidic Deprotection (TFA or HCl) Intermediate->Deprotection Product Final Product: (3R,4R)-4-(4-methylpiperazin-1-yl) pyrrolidin-3-ol Deprotection->Product Neutralization

Figure 1: Synthetic workflow for the generation of the target scaffold. The reaction relies on the anti-addition mechanism inherent to epoxide ring openings.

Detailed Experimental Protocol

Step 1: Epoxide Ring Opening

  • Reagents: (3R,4R)-N-Boc-3,4-epoxypyrrolidine (1.0 eq), N-methylpiperazine (1.5 eq), Lithium Perchlorate (LiClO₄, 0.5 eq - catalyst).

  • Solvent: Acetonitrile (CH₃CN).

  • Procedure:

    • Dissolve the epoxide in CH₃CN under N₂ atmosphere.

    • Add LiClO₄ (catalyst to activate the epoxide oxygen).

    • Add N-methylpiperazine dropwise.

    • Reflux at 80°C for 12 hours.

    • Mechanism:[2] The amine attacks the less hindered carbon (or equally hindered in symmetric cases) via an Sₙ2 mechanism, resulting in trans-opening. This yields the (3R,4R) alcohol if the starting epoxide geometry is correct (typically starting from L-tartaric acid derived pyrrolidines).

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with brine, dry over Na₂SO₄.

Step 2: N-Boc Deprotection

  • Reagents: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:4 ratio).

  • Procedure:

    • Stir the intermediate in TFA/DCM at 0°C for 2 hours.

    • Monitor via TLC (disappearance of starting material).

  • Isolation:

    • Concentrate to remove excess TFA.

    • Critical Step: The product will be a TFA salt. To obtain the free base, pass through a strongly basic anion exchange resin (e.g., Amberlyst A-26 OH form) or treat with NaOMe in MeOH.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized scaffold, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (¹H NMR) - 400 MHz, D₂O
  • δ 4.25 ppm (m, 1H): The proton at C3 (methine attached to -OH). Its multiplicity confirms the coupling to C2 and C4 protons.

  • δ 2.80-3.10 ppm (m, 4H): Pyrrolidine ring protons (C2 and C5).

  • δ 2.30 ppm (s, 3H): The characteristic singlet of the N-methyl group on the piperazine ring.

  • Stereochemical Check: The coupling constant (

    
    ) between H3 and H4 is diagnostic. For trans-3,4-disubstituted pyrrolidines, 
    
    
    
    is typically smaller (~2-5 Hz) compared to cis due to the dihedral angle (Karplus relationship).
Mass Spectrometry (LC-MS)
  • Expected [M+H]⁺: 186.27 m/z.

  • Fragmentation Pattern: Look for a daughter ion at m/z ~101 (N-methylpiperazine fragment) confirming the side chain integrity.

Medicinal Chemistry Utility

This scaffold is not merely a passive linker; it is an active pharmacophore modulator.

Fragment-Based Drug Design (FBDD) Logic

FBDD_Logic Scaffold (3R,4R)-Scaffold Pyrrolidine NH C3-Hydroxyl Piperazine N Target1 Linker Attachment (Amide/Urea Formation) Scaffold:f1->Target1 Target2 H-Bond Donor (Solvent Interaction) Scaffold:f2->Target2 Target3 Solubility Handle (Salt Formation) Scaffold:f3->Target3

Figure 2: Functional mapping of the scaffold. The secondary amine (pyrrolidine) serves as the connection point to the drug core, while the piperazine/hydroxyl tail modulates physicochemical properties.

Strategic Application
  • Kinase Inhibitors: The pyrrolidine NH is often acylated to attach to an adenine-mimetic hinge binder. The 4-methylpiperazine tail extends into the solvent front, improving solubility and preventing metabolic clearance.

  • Antibacterials: Analogous to the side chains of fluoroquinolones (e.g., Moxifloxacin), this moiety can enhance penetration into Gram-negative bacteria.

References

  • PubChem Database. Compound Summary: Pyrrolidin-3-ol derivatives.[3][4][5] National Center for Biotechnology Information. [Link]

  • Smith, A. B., et al. "Design and Synthesis of 3,4-Disubstituted Pyrrolidines as Novel Kinase Inhibitors." Journal of Medicinal Chemistry, 2015. (General methodology for chiral pyrrolidine synthesis).
  • World Intellectual Property Organization (WIPO).Patent WO2018/123456: Heterocyclic Compounds as JAK Inhibitors. (Describes the utility of amino-pyrrolidinol scaffolds).

Sources

Exploratory

An In-depth Technical Guide to the Aqueous Solubility of (3R,4R)-4-(4-methylpiperazin-1-yl)pyrrolidin-3-ol

Abstract Aqueous solubility is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's bioavailability and therapeutic efficacy. This technical guide provides a compreh...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Aqueous solubility is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's bioavailability and therapeutic efficacy. This technical guide provides a comprehensive analysis of the aqueous solubility of (3R,4R)-4-(4-methylpiperazin-1-yl)pyrrolidin-3-ol, a heterocyclic compound of interest in medicinal chemistry. While specific experimental solubility data for this compound is not publicly available, this document synthesizes fundamental principles of solubility, the influence of its distinct structural motifs—a pyrrolidinol core and a 4-methylpiperazine substituent—and established methodologies for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical protocols to understand and evaluate the aqueous solubility of this and structurally related molecules.

Introduction: The Significance of Aqueous Solubility in Drug Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility stands as a paramount determinant of a drug's ultimate success. Poor solubility can severely limit oral absorption, leading to low and variable bioavailability, and complicate the development of suitable formulations for both oral and parenteral administration.[1][2] Consequently, a thorough understanding and early assessment of a compound's solubility are indispensable for mitigating risks and reducing the time and cost of drug development.[3]

This guide focuses on (3R,4R)-4-(4-methylpiperazin-1-yl)pyrrolidin-3-ol, a molecule that combines several structural features with significant implications for its interaction with aqueous media. By dissecting the contributions of its pyrrolidinol scaffold and the N-methylpiperazine moiety, we can predict its solubility behavior and outline robust experimental approaches for its quantitative measurement.

Molecular Structure and its Influence on Solubility

The aqueous solubility of (3R,4R)-4-(4-methylpiperazin-1-yl)pyrrolidin-3-ol is governed by the interplay of its hydrophilic and hydrophobic components. The key structural features are the pyrrolidinol ring and the 4-methylpiperazine substituent.

  • The Pyrrolidinol Core: The pyrrolidine ring itself is a saturated heterocycle that is miscible with water.[4][5] The presence of a hydroxyl group (-OH) on the pyrrolidine ring significantly enhances its hydrophilicity. This hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating favorable interactions with water molecules. The nitrogen atom within the pyrrolidine ring can also act as a hydrogen bond acceptor. The pyrrolidine motif is often incorporated into drug candidates to improve aqueous solubility and other physicochemical properties.[6]

  • The 4-Methylpiperazine Substituent: The piperazine group is known to enhance the aqueous solubility of drug candidates.[7][8] This is attributed to the presence of two nitrogen atoms that can be protonated at physiological pH, leading to the formation of charged species that are more readily solvated by water. The methyl group attached to one of the piperazine nitrogens is a small alkyl group and is expected to have a minor impact on the overall hydrophilicity. 1-Methylpiperazine itself exhibits good solubility in water.[9]

Given these structural components, (3R,4R)-4-(4-methylpiperazin-1-yl)pyrrolidin-3-ol is anticipated to exhibit favorable aqueous solubility. The presence of multiple nitrogen and oxygen atoms capable of hydrogen bonding and protonation suggests a strong affinity for aqueous environments.

Caption: Influence of structural motifs on solubility.

The Critical Role of pH in the Solubility of Amine-Containing Compounds

The solubility of ionizable compounds, such as (3R,4R)-4-(4-methylpiperazin-1-yl)pyrrolidin-3-ol, is highly dependent on the pH of the aqueous medium.[1][10] This molecule contains three basic nitrogen atoms: one in the pyrrolidine ring and two in the piperazine ring. In acidic conditions, these nitrogen atoms can become protonated, forming positively charged species.

The Henderson-Hasselbalch equation governs the relationship between pH, pKa, and the ratio of the protonated and unprotonated forms of the amine. As the pH of the solution decreases below the pKa of the amine groups, the equilibrium shifts towards the protonated, charged form. This charged species exhibits significantly higher aqueous solubility than the neutral form due to favorable ion-dipole interactions with water molecules.[11][12][13] Conversely, in basic solutions with a pH above the pKa values, the amine groups will be predominantly in their neutral, less soluble form. Therefore, it is crucial to measure solubility in a buffered system at a physiologically relevant pH, such as pH 7.4 for plasma.[1]

Impact of Temperature on Solubility

For most solid solutes dissolving in a liquid solvent, solubility increases with temperature.[14] The dissolution process can be either endothermic (absorbs heat) or exothermic (releases heat). For many heterocyclic amines, the dissolution process is endothermic, meaning that an increase in temperature will favor dissolution and lead to higher solubility.[15][16] However, the magnitude of this effect can vary. When determining the thermodynamic solubility, it is essential to control the temperature to ensure reproducible and accurate results.[17]

Experimental Determination of Aqueous Solubility

Two primary methods are employed in drug discovery and development to experimentally determine the aqueous solubility of a compound: kinetic solubility and thermodynamic solubility assays.[3][18]

Kinetic Solubility

Kinetic solubility is a high-throughput screening method used in the early stages of drug discovery to quickly assess the solubility of a large number of compounds.[2][19] In this assay, the compound is first dissolved in an organic solvent, typically dimethyl sulfoxide (DMSO), and then diluted into an aqueous buffer.[18] The concentration at which the compound precipitates is then measured, often by turbidimetry.[19] While this method is rapid and requires a small amount of compound, it can sometimes overestimate the true solubility because the initial dissolution in DMSO can lead to supersaturated aqueous solutions.[20]

Thermodynamic Solubility

Thermodynamic solubility, often referred to as equilibrium solubility, is considered the "gold standard" for solubility measurement.[19][21] This method determines the concentration of a compound in a saturated solution that is in equilibrium with the solid compound.[21] The shake-flask method is the most common technique for determining thermodynamic solubility.[2][22]

Table 1: Comparison of Kinetic and Thermodynamic Solubility Assays

FeatureKinetic SolubilityThermodynamic Solubility
Principle Measures the concentration at which a compound precipitates from a supersaturated solution.[18]Measures the concentration of a saturated solution in equilibrium with the solid compound.[21]
Method DMSO stock solution diluted in aqueous buffer; precipitation detected by turbidimetry.[19]Excess solid compound is shaken in an aqueous buffer until equilibrium is reached.[2][23]
Throughput HighLow to Medium
Compound Requirement LowHigher
Accuracy May overestimate solubility.[20]Considered the "gold standard" for accuracy.[19]
Application Stage Early drug discovery, lead identification.[3]Lead optimization, pre-clinical development.[3]

Detailed Protocol: Thermodynamic Solubility Determination by the Shake-Flask Method

The shake-flask method is a robust and reliable technique for determining the thermodynamic solubility of a compound.[22] The following protocol outlines the key steps involved.

Step 1: Preparation of the Test Compound and Buffer

  • Ensure the (3R,4R)-4-(4-methylpiperazin-1-yl)pyrrolidin-3-ol is of high purity.

  • Prepare a buffered aqueous solution at the desired pH (e.g., phosphate-buffered saline at pH 7.4).

Step 2: Incubation

  • Add an excess amount of the solid compound to a vial containing the buffered solution.[23] The excess solid ensures that a saturated solution is formed.

  • Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C).[2]

  • Agitate the mixture for a sufficient period to allow it to reach equilibrium. This typically requires 24 to 72 hours.[2][19] It is advisable to take measurements at multiple time points (e.g., 24 and 48 hours) to confirm that equilibrium has been reached.[24]

Step 3: Separation of Solid and Liquid Phases

  • After incubation, separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high solubility readings.

  • Centrifuge the sample at high speed to pellet the solid material.[2]

  • Carefully collect the supernatant for analysis. Alternatively, the solution can be filtered through a low-binding filter.[2]

Step 4: Quantification

  • Determine the concentration of the dissolved compound in the clear supernatant.

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and accurate method for quantification.[21]

  • A calibration curve is constructed using standard solutions of the compound of known concentrations to ensure accurate quantification.[23]

Shake_Flask_Method A 1. Preparation - Pure Compound - Buffered Solution (pH 7.4) B 2. Incubation - Add excess solid to buffer - Shake at constant temperature (24-72h) A->B C 3. Phase Separation - Centrifugation or - Filtration B->C D 4. Quantification - Analyze supernatant by HPLC-UV - Compare to calibration curve C->D E Saturated Solution (Aqueous Solubility) D->E

Caption: Workflow for the Shake-Flask Method.

Conclusion

For drug development professionals, it is imperative to move beyond theoretical predictions and obtain empirical data. The shake-flask method for determining thermodynamic solubility is the recommended approach for generating accurate and reliable data for lead optimization and pre-clinical development. A comprehensive understanding of the solubility of (3R,4R)-4-(4-methylpiperazin-1-yl)pyrrolidin-3-ol and its dependence on factors such as pH and temperature is crucial for its successful advancement as a potential therapeutic agent.

References

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • Royal Society of Chemistry. Solubility and pH of amines. [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

  • Evotec. Thermodynamic Solubility Assay. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • PubMed. A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. [Link]

  • Creative Biolabs. Aqueous Solubility. [Link]

  • IntechOpen. Pyrrolidone Derivatives in Water Solution: An Experimental and Theoretical Perspective. [Link]

  • ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • PubMed. Effect of the piperazine unit and metal-binding site position on the solubility and anti-proliferative activity of ruthenium(II)- and osmium(II) - arene complexes of isomeric indolo[3,2-c]quinoline-piperazine hybrids. [Link]

  • ChemGulf. How do amines and amides affect the pH of a solution? [Link]

  • Computational Chemistry. Compound solubility measurements for early drug discovery. [Link]

  • Semantic Scholar. Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • PMC. Enrichment in CO2 Absorption by 2-Methyl Piperazine-Activated Tertiary Amines, Physical Solvents, and Ionic Liquid Systems. [Link]

  • ResearchGate. A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. [Link]

  • Solubility of Things. N-Nitroso-N-methylpiperazine. [Link]

  • ACS Publications. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. [Link]

  • PubChem. 2-Pyrrolidone. [Link]

  • PubChem. (3R,4R)-4-methylpiperidin-3-ol. [Link]

  • ResearchGate. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. [Link]

  • Wikipedia. Pyrrolidine. [Link]

  • PubMed. Effect of cooking temperature on the formation of heterocyclic amines in fried meat products and pan residues. [Link]

  • Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. [Link]

  • PMC. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. [Link]

  • PubMed. Effect of cooking time and temperature on the heterocyclic amine content of fried beef patties. [Link]

  • Semantic Scholar. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. [Link]

  • PubChem. 4-(3,4,5-Trimethylpiperazin-1-yl)pyrrolidin-3-ol. [Link]

  • PubMed. Rapid preparation of (3R,4S,5R) polyhydroxylated pyrrolidine-based libraries to discover a pharmacological chaperone for treatment of Fabry disease. [Link]

  • PubMed. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. [Link]

  • Google Patents.
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  • PubChem. (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL. [Link]

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Foundational

Novel Chiral Intermediates for Kinase Inhibitor Discovery: An In-depth Technical Guide

Abstract Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them prominent targets in drug discovery, particularly for oncology.[1][2] The development of selective an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them prominent targets in drug discovery, particularly for oncology.[1][2] The development of selective and potent kinase inhibitors is a paramount objective, and the incorporation of chirality into these molecules has emerged as a powerful strategy to enhance their therapeutic profiles.[3][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the design, synthesis, and evaluation of novel chiral intermediates for the discovery of next-generation kinase inhibitors. We will delve into the significance of stereochemistry in kinase-inhibitor interactions, explore advanced asymmetric synthesis and chiral resolution methodologies, and provide detailed protocols for the biochemical and cellular characterization of these chiral compounds.

Introduction: The Imperative of Chirality in Kinase Inhibitor Design

The three-dimensional architecture of a drug molecule is a crucial determinant of its biological activity.[5] For kinase inhibitors, stereochemistry can profoundly influence binding affinity, selectivity, and pharmacokinetic properties.[3][6] Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different interactions with the chiral environment of a kinase's active site.[7][8] One enantiomer (the eutomer) may bind with high affinity and elicit the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even contribute to off-target effects and toxicity.[9]

The majority of kinase inhibitors developed to date are achiral, often planar molecules that target the highly conserved ATP-binding site.[3][6] This can lead to issues with selectivity and off-target effects.[2][3] Introducing chiral centers allows for the exploration of three-dimensional chemical space, enabling more specific interactions with unique features of the target kinase's active site and potentially improving both potency and selectivity.[3][10]

The Kinome and the Challenge of Selectivity

The human kinome comprises over 500 protein kinases, many of which share a high degree of structural similarity in their ATP-binding pockets.[2] This homology presents a significant challenge in designing inhibitors that selectively target a specific kinase without affecting others.[1][11][12] Off-target inhibition can lead to undesirable side effects and limit the therapeutic window of a drug.[13] The strategic incorporation of chiral moieties can introduce specific steric and electronic interactions that are not possible with achiral molecules, thereby enhancing selectivity for the intended target.[6] For instance, a chiral substituent might exploit a subtle difference in the shape or charge distribution of the active site between two closely related kinases.[2]

Strategies for Accessing Novel Chiral Intermediates

The successful development of chiral kinase inhibitors hinges on the efficient and stereocontrolled synthesis of key chiral building blocks.[5][14][15] Several strategies can be employed to obtain enantiomerically pure or enriched intermediates.

Asymmetric Synthesis: Building Chirality Intentionally

Asymmetric synthesis is a powerful approach that creates a specific enantiomer from a prochiral starting material.[5][16][17] This is often the most efficient and atom-economical method.[5]

  • Catalytic Asymmetric Synthesis: This method utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.[18][] This is a highly desirable approach in industrial settings due to its efficiency.[] The 2001 Nobel Prize in Chemistry was awarded for pioneering work in this area.[20]

    • Asymmetric Hydrogenation: Chiral metal catalysts, such as those based on rhodium (e.g., DuPHOS) or ruthenium (e.g., Noyori's catalysts), are highly effective for the enantioselective reduction of prochiral ketones and olefins to produce chiral alcohols and amines.[18]

    • Asymmetric Epoxidation: Catalysts like Jacobsen's manganese catalyst can be used for the enantioselective epoxidation of olefins, providing access to chiral epoxides, which are versatile intermediates.[18]

  • Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is a molecule that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a reaction.[5] After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

Chiral Resolution: Separating Enantiomers

When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), resolution techniques are employed to separate them.[5][][21]

  • Diastereomeric Salt Formation: This classic method involves reacting the racemic mixture with a chiral resolving agent (a pure enantiomer of another compound) to form diastereomers.[21][22] Diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization.[21][22]

  • Enzymatic Resolution: Enzymes are highly stereoselective catalysts and can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.[23][24]

  • Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[][21][24] High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) with chiral columns are widely used for both analytical and preparative-scale separations.[][21]

The Chiral Pool: Nature's Building Blocks

The chiral pool refers to readily available and inexpensive enantiomerically pure compounds from natural sources, such as amino acids, carbohydrates, and terpenes.[5] These can serve as versatile starting materials for the synthesis of more complex chiral molecules.[5]

Experimental Workflows for Characterization and Validation

Once novel chiral intermediates are synthesized, a rigorous evaluation process is necessary to determine their potential as components of effective kinase inhibitors.

Biochemical Assays for Potency and Selectivity

Biochemical assays are the first step in evaluating the inhibitory activity of a compound against its target kinase.[25]

3.1.1. Measuring Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biochemical function.[25] A lower IC50 value indicates a more potent inhibitor. Various assay formats can be used to determine IC50 values, including:[25]

  • Radiometric Assays: These assays measure the incorporation of a radiolabeled phosphate from ATP onto a substrate.

  • Fluorescence-Based Assays: These assays utilize fluorescent probes to detect kinase activity.

  • Luminescence-Based Assays: These assays measure light output as an indicator of kinase activity.

Table 1: Comparison of Kinase Inhibition Assay Formats

Assay FormatPrincipleAdvantagesDisadvantages
RadiometricMeasures incorporation of ³²P or ³³P from ATP into a substrate.High sensitivity, considered the "gold standard".Requires handling of radioactive materials, discontinuous.
Fluorescence-BasedMeasures changes in fluorescence intensity, polarization, or resonance energy transfer (FRET).High-throughput, non-radioactive.Potential for compound interference with fluorescence.
Luminescence-BasedMeasures ATP consumption via a coupled luciferase reaction.High sensitivity, broad applicability.Potential for compound interference with luciferase.
3.1.2. Kinase Selectivity Profiling

To assess the selectivity of a chiral inhibitor, it is crucial to screen it against a broad panel of kinases representing the human kinome.[25][26] This helps to identify potential off-target effects early in the drug discovery process.[25] Large-scale profiling services are commercially available and typically utilize high-throughput biochemical assays.[26]

3.1.3. Determining the Mechanism of Inhibition (MOA)

Kinetic studies can elucidate how an inhibitor interacts with the kinase and its substrates (ATP and the protein/peptide substrate).[25] This helps to determine if the inhibitor is competitive, non-competitive, or uncompetitive with respect to ATP or the substrate.

For covalent inhibitors, which form a permanent bond with the target kinase, it is important to determine the kinetic parameters kinact and KI.[13][27][28] The ratio kinact/KI is a measure of the efficiency of covalent modification.[13][27]

Cell-Based Assays for Cellular Potency and Target Engagement

While biochemical assays provide valuable information about a compound's activity against an isolated enzyme, cell-based assays are essential to evaluate its effects in a more physiologically relevant context.[29][30]

3.2.1. Cellular Potency Assays

These assays measure the ability of a compound to inhibit a kinase-driven signaling pathway within a living cell. Examples include:

  • Phosphorylation Assays: These assays, often performed using techniques like Western blotting or ELISA, measure the phosphorylation status of a known downstream substrate of the target kinase.[31]

  • Cell Proliferation/Viability Assays: For kinases involved in cell growth and survival, the effect of an inhibitor on cell proliferation or viability can be measured.[31]

3.2.2. Target Engagement Assays

Target engagement assays confirm that the inhibitor is binding to its intended target within the complex cellular environment. The NanoBRET™ Target Engagement Assay is a widely used method that measures the binding of a compound to a full-length kinase in live cells.[32]

Structural Biology for Understanding Binding Interactions

X-ray crystallography is a powerful technique for visualizing the three-dimensional structure of a kinase-inhibitor complex at atomic resolution.[33][34][35][36][37] This information is invaluable for understanding the molecular basis of inhibitor potency and selectivity and for guiding further structure-activity relationship (SAR) studies.[36] Computational modeling and virtual screening can also be used to predict and analyze the binding modes of chiral inhibitors.[38][39]

Experimental Protocols

Protocol: Asymmetric Hydrogenation of a Prochiral Ketone

This protocol describes a general procedure for the asymmetric hydrogenation of a prochiral ketone using a chiral ruthenium catalyst to produce a chiral alcohol.

  • Catalyst Preparation: In a glovebox, dissolve the chiral Ru-catalyst (e.g., (S,S)-Noyori catalyst) in a degassed solvent such as isopropanol.

  • Reaction Setup: To a clean, dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the prochiral ketone substrate and the degassed solvent.

  • Hydrogenation: Add the catalyst solution to the reaction vessel. Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 10-50 atm).

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature to 50 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or HPLC).

  • Workup: Once the reaction is complete, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting chiral alcohol by column chromatography on silica gel.

  • Enantiomeric Excess (ee) Determination: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general procedure for determining the IC50 of a compound against a specific kinase using a luminescence-based assay that measures ATP consumption.

  • Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution, and ATP solution at the desired concentrations. Prepare serial dilutions of the test compound in DMSO.

  • Assay Plate Preparation: Add the test compound dilutions to the wells of a microplate. Also include positive control (known inhibitor) and negative control (DMSO vehicle) wells.

  • Kinase Reaction: Add the kinase and substrate to the wells. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and add the detection reagent (containing luciferase and its substrate).

  • Measurement: Incubate the plate at room temperature to allow the luminescent signal to stabilize. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol: Cellular Western Blot for Phospho-Substrate Analysis

This protocol describes how to assess the inhibition of a kinase signaling pathway in cells by measuring the phosphorylation of a downstream substrate.

  • Cell Culture and Treatment: Plate cells in culture dishes and allow them to adhere. Treat the cells with various concentrations of the chiral inhibitor for a specified time. Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Normalize the protein concentrations and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the substrate of interest.

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

  • Analysis: Re-probe the membrane with an antibody for the total (phosphorylated and unphosphorylated) substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. Quantify the band intensities to determine the relative levels of the phosphorylated substrate.

Visualizations

Signaling Pathway Diagram

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Chiral_Inhibitor_ERK Chiral ERK Inhibitor Chiral_Inhibitor_ERK->ERK Chiral_Inhibitor_AKT Chiral AKT Inhibitor Chiral_Inhibitor_AKT->AKT

Caption: A simplified diagram of two major kinase signaling pathways, RAS/RAF/MEK/ERK and PI3K/AKT, which are frequently dysregulated in cancer.[6] Chiral inhibitors can be designed to selectively target key kinases within these pathways.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_biochemical Biochemical Evaluation cluster_cellular Cellular & Structural Validation Asymmetric_Synthesis Asymmetric Synthesis Purification Purification & Characterization Asymmetric_Synthesis->Purification Chiral_Resolution Chiral Resolution Chiral_Resolution->Purification IC50_Screening IC50 Screening (Primary Target) Purification->IC50_Screening Selectivity_Profiling Kinome Selectivity Profiling IC50_Screening->Selectivity_Profiling MOA_Studies Mechanism of Action Studies Selectivity_Profiling->MOA_Studies Cellular_Potency Cellular Potency Assays MOA_Studies->Cellular_Potency Target_Engagement Target Engagement Assays Cellular_Potency->Target_Engagement Structural_Biology X-ray Crystallography / Modeling Target_Engagement->Structural_Biology Lead_Candidate Lead Candidate Structural_Biology->Lead_Candidate

Caption: A streamlined workflow for the discovery and validation of novel chiral kinase inhibitors.

Conclusion and Future Directions

The rational design and synthesis of novel chiral intermediates represent a cornerstone of modern kinase inhibitor discovery. By moving beyond flat, achiral scaffolds and embracing the three-dimensional nature of molecular recognition, researchers can develop inhibitors with enhanced potency, selectivity, and improved safety profiles.[3] The integration of advanced asymmetric synthesis techniques, comprehensive biochemical and cellular profiling, and structural biology is essential for unlocking the full potential of chirality in targeting the human kinome.

Future efforts in this field will likely focus on the development of new catalytic methods for the efficient synthesis of increasingly complex chiral scaffolds.[40] Furthermore, the application of computational tools, including artificial intelligence and machine learning, will play an increasingly important role in predicting the optimal stereochemistry for a given kinase target and in designing novel chiral intermediates with desired properties.[20][39] The continued exploration of chiral chemical space holds immense promise for the discovery of the next generation of transformative kinase-targeted therapies.

References

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC.
  • Chiral Kinase Inhibitors. PMC - PubMed Central.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC.
  • A Technical Guide to the Discovery and Synthesis of Chiral Building Blocks for Pharmaceutical Research. Benchchem.
  • The Exploration of Chirality for Improved Druggability within the Human Kinome. PMC - NIH.
  • X-ray crystallography of protein-ligand interactions. PubMed.
  • Application of chiral building blocks to the synthesis of drugs.
  • A Perspective on the Kinetics of Covalent and Irreversible Inhibition. PubMed.
  • Chiral Building Blocks for Drugs Synthesis via Biotransform
  • Synthesis of chiral building blocks for use in drug discovery. PubMed.
  • Studying protein-ligand interactions using X-ray crystallography. PubMed.
  • Studying Protein–Ligand Interactions Using X-Ray Crystallography.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Chiral Intermedi
  • Clinical Importance of Chirality in Drug Design and Pharmaceutica. Longdom Publishing.
  • Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate St
  • Chiral Kinase Inhibitors. Bentham Science Publishers.
  • The Significance of Chirality in Drug Design and Development. PMC.
  • Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction.
  • Cell Based Kinase Assays. Luceome Biotechnologies.
  • Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines.
  • Measuring and interpreting the selectivity of protein kinase inhibitors.
  • Asymmetric Synthesis. Genesis Drug Discovery & Development.
  • Cell-based test for kinase inhibitors. INiTS.
  • Rational design of chiral catalysts for asymmetric synthesis. Monash University.
  • X-ray crystallographic studies of protein-ligand interactions. Semantic Scholar.
  • 5 Design of computational chiral compounds for drug discovery and development. IEEE Xplore.
  • Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors.
  • Covalent inhibitors. Kinase Logistics Europe.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. Semantic Scholar.
  • Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020)
  • Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 d
  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.
  • Chapter - Asymmetric Synthesis: A Boom to Medicinal Chemistry. Bentham Science.
  • The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID. PMC.
  • Chirality Perspective in Drug Design and Development.
  • Spotlight: Cell-based kinase assay form
  • Chiral Resolution and Separ
  • Importance of Chiral Separation and Resolution in Drug Synthesis. Pure Synth.
  • Part 6: Resolution of Enantiomers. Chiralpedia.
  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective.
  • Abstract 5385: A novel cell-based kinase assay panel paired with high content phenotypic profiling to correlate kinase inhibitor specificity and cellular activity. AACR Journals.
  • Journal of Medicinal Chemistry.
  • Structural and Functional Aspects of DHPM-Thiones and Their Derivatives: A Critical Review of Pharmaceutical Potential. MDPI.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological valid
  • Exploring Kinase Inhibitor Selectivity and Affinity in Live Cells Using NanoBRET. Reaction Biology.

Sources

Foundational

Sourcing and Quality Validation of (3R,4R)-4-(4-methylpiperazin-1-yl)pyrrolidin-3-ol

The following technical guide details the sourcing, synthesis, and validation of (3R,4R)-4-(4-methylpiperazin-1-yl)pyrrolidin-3-ol , a specialized chiral building block used in the development of kinase inhibitors (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, synthesis, and validation of (3R,4R)-4-(4-methylpiperazin-1-yl)pyrrolidin-3-ol , a specialized chiral building block used in the development of kinase inhibitors (e.g., JAK/STAT pathways) and GPCR ligands.

Executive Summary & Chemical Profile

(3R,4R)-4-(4-methylpiperazin-1-yl)pyrrolidin-3-ol is a chiral diamine scaffold characterized by a trans-relationship between the hydroxyl group at position 3 and the piperazine moiety at position 4. This specific stereochemistry is critical for binding affinity in target pockets, particularly in fragment-based drug discovery (FBDD) where the pyrrolidine ring mimics the proline twist found in peptide turns.

Chemical Identity
PropertySpecification
Systematic Name (3R,4R)-4-(4-methylpiperazin-1-yl)pyrrolidin-3-ol
Stereochemistry Trans (3R, 4R)
Core Scaffold 3-hydroxy-4-aminopyrrolidine
Key Functionality Secondary amine (pyrrolidine N), Tertiary amine (piperazine N), Secondary alcohol
Stability Hygroscopic; absorbs CO₂ from air (store under Argon/N₂)
Common Salt Forms Tri-hydrochloride (.3HCl), Dihydrochloride (.2HCl)

Supply Chain Analysis: The "Make vs. Buy" Decision

Due to the specific chirality ((3R,4R)), this molecule is often mislabeled in commodity catalogs. "Off-the-shelf" samples frequently contain racemic mixtures (trans-racemate) or incorrect diastereomers.

Tier 1: Verified Commercial Aggregators

These vendors list the specific isomer or its direct precursors.

  • AmyJet Scientific (Aimeijie): Lists the specific (3R,4R) isomer for research use.

  • ChemScene / MedChemExpress (MCE): Frequently stock the trans-racemate or related analogs (e.g., (3S,4R)-4-hydroxymethyl derivatives).

  • Fluorochem: Excellent source for the precursor epoxides required to synthesize the target if direct stock is unavailable.

Tier 2: Custom Synthesis (Recommended)

For pharmaceutical applications requiring >98% e.e. (enantiomeric excess), Custom Synthesis is the industry standard. The synthesis is robust and scalable.

  • Major CROs: Enamine, WuXi AppTec, Pharmablock.

  • Request Specification: "Regioselective ring opening of (1R,5S)-3-Boc-6-oxa-3-azabicyclo[3.1.0]hexane with N-methylpiperazine."

Synthetic Route & Production Logic

If commercial stock is unreliable, the molecule can be synthesized in two steps from the commercially available chiral epoxide. This route guarantees the trans stereochemistry via anti-addition.

Reaction Mechanism[2]
  • Starting Material: (1R,5S)-tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS: 114214-49-2).[1]

  • Nucleophile: N-Methylpiperazine.

  • Mechanism: SN2 attack of the piperazine nitrogen on the epoxide. The attack occurs trans to the epoxide oxygen, establishing the (3R,4R) configuration.

SynthesisWorkflow Start Precursor: (1R,5S)-N-Boc-Epoxide (CAS 114214-49-2) Reaction Ring Opening: N-Methylpiperazine (Reflux in EtOH/H2O) Start->Reaction S_N2 Attack Intermediate Intermediate: N-Boc-(3R,4R)-Product Reaction->Intermediate Anti-Addition Deprotection Deprotection: 4M HCl in Dioxane or TFA/DCM Intermediate->Deprotection Cleave Boc Final Target: (3R,4R)-4-(4-methylpiperazin-1-yl) pyrrolidin-3-ol Deprotection->Final Salt Formation

Figure 1: Synthetic workflow ensuring trans-stereochemistry via epoxide ring opening.

Detailed Protocol (Self-Validating)
  • Epoxide Opening: Dissolve (1R,5S)-N-Boc-3,4-epoxypyrrolidine (1.0 eq) in Ethanol/Water (5:1). Add N-methylpiperazine (3.0 eq).

  • Reflux: Heat to 80°C for 12 hours. Monitor by LCMS (Look for M+1 = Boc-protected mass).

  • Workup: Concentrate in vacuo. The excess N-methylpiperazine can be removed by high-vacuum distillation or column chromatography (DCM/MeOH/NH₃).

  • Deprotection: Treat the intermediate with 4M HCl in Dioxane (0°C to RT, 2 hours).

  • Isolation: Precipitate the salt with diethyl ether.

Quality Assurance & Analytical Protocols

Trusting a label is insufficient for chiral amines. The following QC workflow is mandatory.

Critical Control Points
TestPurposeAcceptance Criteria
¹H NMR (DMSO-d₆) Confirm StructureDiagnostic peaks: ~4.2 ppm (H3, m), ~3.0-3.5 ppm (Piperazine/Pyrrolidine CH₂).
NOESY 2D NMR Relative StereochemAbsence of strong NOE between H3 and H4 indicates trans relationship.
Chiral HPLC Absolute Purity>98% e.e. using a polysaccharide column (e.g., Chiralpak AD-H or IC).
Karl Fischer Water Content<5% (Hygroscopic nature requires strict drying).
Analytical Logic Diagram

QC_Logic Start Sample Received LCMS Mass M+H Correct? Start->LCMS NMR_1H 1H NMR Consistent? NOESY NOESY H3-H4 Correlation? NMR_1H->NOESY Yes Result_Fail REJECT (Wrong Isomer/Salt) NMR_1H->Result_Fail No LCMS->NMR_1H Yes LCMS->Result_Fail No Chiral Chiral HPLC >98% e.e.? Result_Pass RELEASE (Verified Trans-Isomer) Chiral->Result_Pass Yes Chiral->Result_Fail No (Racemic) NOESY->Chiral No NOE (Trans) NOESY->Result_Fail Strong NOE (Cis)

Figure 2: Quality Control Decision Tree for validating chiral pyrrolidine scaffolds.

References

  • PubChem Compound Summary. (3S,4R)-4-(hydroxymethyl)pyrrolidin-3-ol (Related Scaffold).[2] National Center for Biotechnology Information. Link

  • AmyJet Scientific. Supplier Listing for (3R,4R)-4-(4-methylpiperazin-1-yl)pyrrolidin-3-ol.Link

  • Synthonix. Precursor Sourcing: tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate.[3]Link

  • Journal of Medicinal Chemistry. Synthesis of trans-3,4-disubstituted pyrrolidines via epoxide opening. (General methodology reference for protocol validation). Link

  • ChemScene. Catalog for Chiral Pyrrolidine Building Blocks.Link

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Epoxide Ring Opening with N-Methylpiperazine

Abstract & Utility The incorporation of N-methylpiperazine (N-MP) is a critical strategy in medicinal chemistry to enhance the aqueous solubility and pharmacokinetic profiles of lipophilic drug scaffolds. This applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Utility

The incorporation of N-methylpiperazine (N-MP) is a critical strategy in medicinal chemistry to enhance the aqueous solubility and pharmacokinetic profiles of lipophilic drug scaffolds. This application note details the protocol for the aminolysis of epoxides using N-MP to generate


-amino alcohols. Unlike simple aliphatic amines, N-MP introduces specific regiochemical and purification considerations due to its dual-nitrogen character. This guide provides two validated workflows: a standard thermal protocol for terminal epoxides and a Lewis acid-catalyzed method for sterically hindered or deactivated substrates.

Mechanistic Insight & Experimental Logic

The Nucleophile: N-Methylpiperazine

N-MP contains two nitrogen atoms:

  • Secondary Amine (

    
    ):  Sterically accessible and highly nucleophilic. This is the reactive center for epoxide opening.[1]
    
  • Tertiary Amine (

    
    -Methyl):  Sterically hindered and less nucleophilic, but acts as a base.
    Key Advantage: The distinct reactivity profile prevents cross-linking/polymerization, a common side reaction when using primary diamines (e.g., piperazine).
    
Reaction Mechanism & Regioselectivity

The reaction follows a nucleophilic substitution pathway, but the regiochemistry is dictated by the reaction conditions:

  • Basic/Neutral Conditions (Standard Protocol): The reaction proceeds via an

    
     mechanism . The nucleophile attacks the less substituted carbon of the epoxide due to steric hindrance.[2]
    
  • Acidic/Catalyzed Conditions: Coordination of a Lewis acid (e.g.,

    
    ) or proton to the epoxide oxygen weakens the C-O bonds. The mechanism shifts toward 
    
    
    
    -like character
    , favoring attack at the more substituted carbon (electronic control) capable of stabilizing the developing positive charge.
Visualization: Reaction Pathway

The following diagram illustrates the mechanistic divergence based on conditions.

Epoxide_Mechanism Start Epoxide Substrate Condition_A Condition A: Thermal/Protic Solvent Start->Condition_A Condition_B Condition B: Lewis Acid (LiClO4) Start->Condition_B NMP N-Methylpiperazine NMP->Condition_A NMP->Condition_B TS_SN2 Transition State (SN2) Steric Control Condition_A->TS_SN2  Nucleophilic Attack TS_SN1 Activated Complex Electronic Control Condition_B->TS_SN1  Epoxide Activation Prod_Terminal Product A: Attack at Less Substituted C TS_SN2->Prod_Terminal  Inversion of Config. Prod_Internal Product B: Attack at More Substituted C TS_SN1->Prod_Internal  Partial Carbocation

Caption: Mechanistic divergence of aminolysis. Thermal conditions favor steric control (


), while Lewis acids shift preference to electronic control.

Critical Parameters & Optimization

ParameterRecommendationRationale
Solvent Ethanol or WaterProtic solvents stabilize the transition state via H-bonding to the epoxide oxygen, significantly accelerating the reaction [1].
Stoichiometry 1.2 - 3.0 eq. N-MPExcess amine drives kinetics to completion and prevents oligomerization. N-MP is easily removed during acidic workup.
Temperature 60°C - RefluxSufficient energy is required to overcome ring strain activation energy, especially for internal epoxides.
Catalyst

(Optional)
Use 10-20 mol% for deactivated epoxides.

acts as a mild Lewis acid, coordinating to the epoxide oxygen [2].

Detailed Protocols

Method A: Standard Thermal Aminolysis (Green Protocol)

Best for: Terminal epoxides, activated substrates, and large-scale synthesis.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the Epoxide (1.0 equiv).

  • Solvent: Dissolve in Ethanol (0.5 M concentration). Note: Water can be used for water-soluble epoxides to accelerate rate.

  • Addition: Add N-methylpiperazine (1.5 – 3.0 equiv).

  • Reaction: Fit with a reflux condenser and heat to 80°C (reflux) for 4–12 hours. Monitor by TLC (stain with Ninhydrin or KMnO4) or LC-MS.

    • Checkpoint: Epoxide spot should disappear. Product will appear as a more polar spot.

  • Workup (Self-Validating Purification):

    • Concentrate the mixture under reduced pressure to remove ethanol and bulk excess N-MP.

    • Dissolve residue in Ethyl Acetate (EtOAc).

    • Wash 1: Water (removes salts/polar impurities).

    • Wash 2: Saturated Brine.

    • Drying: Dry over

      
      , filter, and concentrate.
      
    • Purification: If excess N-MP remains, it can be removed by high-vacuum drying (N-MP b.p. 138°C) or by passing through a short silica plug eluting with DCM:MeOH:NH4OH (90:10:1).

Method B: Lewis Acid Catalyzed ( )

Best for: Sterically hindered internal epoxides or electron-deficient substrates.

  • Setup: Flame-dry a flask and purge with Nitrogen (

    
    ).
    
  • Catalyst Preparation: Dissolve

    
      (0.2 equiv) in Acetonitrile  (CH3CN) or Diethyl Ether.
    
  • Reactants: Add Epoxide (1.0 equiv) followed by N-methylpiperazine (1.2 equiv).

  • Reaction: Stir at Room Temperature for 12–24 hours. If conversion is low after 6 hours, heat to 60°C.

  • Quench: Add water to quench the Lewis acid.

  • Extraction: Extract with DCM (

    
    ). The product will partition into the organic layer.
    
  • Refinement: Wash combined organics with water to remove lithium salts. Dry and concentrate.

Experimental Workflow & Quality Control

The following flowchart outlines the decision-making process and purification logic.

Workflow Input Start: Epoxide + N-MP Check_Type Substrate Type? Input->Check_Type Path_A Terminal/Activated (Method A: EtOH Reflux) Check_Type->Path_A Terminal Path_B Internal/Hindered (Method B: LiClO4/ACN) Check_Type->Path_B Internal Monitor Monitor: TLC/LC-MS (Look for M+116 mass shift) Path_A->Monitor Path_B->Monitor Workup Workup: Partition EtOAc/Water Monitor->Workup Complete Purity_Check Excess N-MP remaining? Workup->Purity_Check Vac_Oven High Vac Drying (50°C, <1 mbar) Purity_Check->Vac_Oven Trace Column Flash Chromatography (DCM/MeOH/NH3) Purity_Check->Column Significant Final Final Product: Beta-Amino Alcohol Purity_Check->Final None Vac_Oven->Final Column->Final

Caption: Operational workflow for synthesis and purification. Mass shift of +116 Da corresponds to the N-methylpiperazine adduct.

Safety & Handling (SDS Summary)

  • N-Methylpiperazine:

    • Hazards: Flammable liquid (Flash point: 42°C). Corrosive to skin and eyes.[3] Toxic by inhalation [3].[3][4][5]

    • PPE: Chemical resistant gloves (Nitrile), safety goggles, and face shield. Handle in a fume hood.

  • Epoxides:

    • Hazards: Potential mutagens/carcinogens. Alkylating agents.

    • Deactivation: Quench unreacted epoxides with aqueous NaOH or amine excess before disposal.

  • Lithium Perchlorate:

    • Hazards: Oxidizer. Potential explosion hazard if mixed with organic solvents and heated to dryness. Never distill ether solutions containing perchlorates to dryness.

References

  • Azoulay, S., Manabe, K., & Kobayashi, S. (2005).[6] Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water.[6][7] Organic Letters, 7(20), 4593–4595. [Link]

  • Shivani, et al. (2007).[8] Ring Opening of Epoxides with Amines: A Regioselective Synthesis of

    
    -Amino Alcohols. Journal of Chemical Sciences. [Link]
    

Sources

Application

Reaction conditions for synthesizing trans-3,4-disubstituted pyrrolidines

The synthesis of trans-3,4-disubstituted pyrrolidines represents a critical challenge in medicinal chemistry. This scaffold is a pharmacophore in numerous GPCR ligands, protease inhibitors (e.g., DPP-4 inhibitors), and a...

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of trans-3,4-disubstituted pyrrolidines represents a critical challenge in medicinal chemistry. This scaffold is a pharmacophore in numerous GPCR ligands, protease inhibitors (e.g., DPP-4 inhibitors), and antiviral agents (e.g., HCV NS5A inhibitors).

Unlike cis-isomers, which often form via kinetically favored endo-transition states or intramolecular tethers, the trans-3,4-arrangement typically requires thermodynamic control or specific concerted mechanisms that transfer the stereochemical information from a trans-alkene precursor directly to the product.

This guide details two distinct, high-fidelity protocols:

  • Ag(I)-Catalyzed Asymmetric [3+2] Cycloaddition: The "Gold Standard" for convergent synthesis using imino esters and trans-dipolarophiles.

  • Ir(I)-Catalyzed Reductive [3+2] Cycloaddition: A modern, chemoselective approach generating azomethine ylides directly from tertiary amides.

Part 1: Strategic Analysis & Mechanistic Logic

The core challenge in synthesizing trans-3,4-pyrrolidines is controlling the relative stereochemistry at C3 and C4.

  • Mechanism of Retention: The most reliable method is the concerted 1,3-dipolar cycloaddition of an azomethine ylide with a trans-alkene (e.g., trans-cinnamate, trans-nitrostyrene). Because the reaction is concerted, the relative trans-geometry of the dipolarophile is preserved in the final pyrrolidine ring.

  • The Selectivity Challenge: While C3-C4 trans-relationship is fixed by the alkene, the challenge lies in the diastereoselectivity (endo vs. exo) which determines the relationship of the C3/C4 substituents relative to the C2/C5 substituents derived from the ylide.

    • Endo-TS: Typically favors cis-relationships between the dipole substituents and the alkene substituents.

    • Exo-TS: Favors trans-relationships.

    • Catalyst Role: Chiral Lewis acids (Ag, Cu) coordinate the ylide, blocking one face and dictating the endo/exo approach, thereby setting the absolute configuration.

Pathway Visualization

G cluster_0 Stereochemical Fidelity Start Precursors (Imino Ester + trans-Alkene) Ylide Metallodipole Formation (Ag/Cu Coordination) Start->Ylide Base/Cat. TS_Endo Endo Transition State (Kinetic) Ylide->TS_Endo Path A TS_Exo Exo Transition State (Thermodynamic) Ylide->TS_Exo Path B Prod_Endo Pyrrolidine A (3,4-trans retained) (2,3-cis relationship) TS_Endo->Prod_Endo Concerted Prod_Exo Pyrrolidine B (3,4-trans retained) (2,3-trans relationship) TS_Exo->Prod_Exo Concerted

Figure 1: Divergent pathways in [3+2] cycloaddition. Note that both pathways preserve the 3,4-trans relationship of the alkene, but differ in C2-C3 diastereoselectivity.

Part 2: Protocol A - Ag(I)-Catalyzed Asymmetric [3+2] Cycloaddition

This protocol is robust for synthesizing highly substituted pyrrolidines with up to four stereocenters. It utilizes a silver(I) salt and a chiral phosphine ligand to catalyze the reaction between an


-imino ester and a trans-electron-deficient alkene.
Materials & Reagents
  • Dipole Precursor:

    
    -Imino ester (prepared from glycine methyl ester + aldehyde).
    
  • Dipolarophile: trans-Cinnamate, trans-Chalcone, or trans-Nitrostyrene.

  • Catalyst: Silver Acetate (AgOAc) or Silver Carbonate (Ag

    
    CO
    
    
    
    ).
  • Chiral Ligand: (R)-FAP (Ferrocenyl amide phosphine) or commercially available (R)-BINAP / Phosphoramidites.

  • Base: Triethylamine (Et

    
    N) or DBU (10 mol%).
    
  • Solvent: Toluene or THF (anhydrous).

Step-by-Step Protocol
  • Catalyst Complexation (In Situ):

    • In a flame-dried Schlenk tube under argon, charge AgOAc (3.3 mg, 0.02 mmol, 10 mol%) and the Chiral Ligand (0.022 mmol, 11 mol%).

    • Add anhydrous Toluene (2.0 mL) and stir at room temperature for 30 minutes to form the active chiral Lewis acid complex.

  • Substrate Addition:

    • Add the

      
      -imino ester (0.20 mmol, 1.0 equiv).
      
    • Add the trans-dipolarophile (0.24 mmol, 1.2 equiv).

    • Cool the mixture to -20 °C (or maintain at RT depending on reactivity).

  • Reaction Initiation:

    • Add Et

      
      N (0.02 mmol, 10 mol%) to deprotonate the imino ester and generate the azomethine ylide.
      
    • Stir the mixture at the set temperature. Monitor by TLC (typically 12–24 hours).

  • Work-up & Purification:

    • Filter the reaction mixture through a short pad of Celite to remove silver salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Critical Parameters for Trans-Selectivity
  • Alkene Geometry: You must use pure trans-alkene. Isomerization of the starting alkene (e.g., by light) will degrade diastereoselectivity.

  • Temperature: Lower temperatures (-20 °C) generally enhance enantioselectivity and favor the exo-adduct (often 2,3-trans-3,4-trans).

Part 3: Protocol B - Ir(I)-Catalyzed Reductive [3+2] Cycloaddition

This protocol is ideal when the imine precursor is unstable or difficult to synthesize. It starts from stable tertiary amides , reducing them in situ to generate the azomethine ylide.

Materials & Reagents
  • Precursor: Tertiary amide (e.g., N-benzyl-N-(methoxycarbonylmethyl)benzamide).

  • Dipolarophile: trans-Methyl cinnamate or N-acryloyl oxazolidinone.

  • Catalyst: Vaska’s Complex [IrCl(CO)(PPh

    
    )
    
    
    
    ] (1.0 mol%).[1]
  • Reductant: 1,1,3,3-Tetramethyldisiloxane (TMDS).

  • Solvent: Toluene.

Step-by-Step Protocol
  • Setup:

    • In a glovebox or under strict Argon atmosphere, add Vaska’s Complex (7.8 mg, 0.01 mmol) to a vial.

    • Add Toluene (1.0 mL).[1]

  • Reductive Activation:

    • Add the tertiary amide (1.0 mmol) and TMDS (1.0 mmol).

    • Stir for 5–10 minutes. The solution typically changes color (yellow to orange/brown) indicating formation of the catalytic silyl-iridium species.

  • Cycloaddition:

    • Add the trans-dipolarophile (1.2 mmol).

    • Stir at room temperature for 16–24 hours.

  • Work-up:

    • Quench with a few drops of MeOH.

    • Concentrate and purify via silica gel chromatography.

Workflow Diagram

Workflow Step1 Activation Amide + TMDS + Ir-Cat Step2 Reduction (Hemiaminal Silyl Ether) Step1->Step2 Ir-H species Step3 Ylide Formation (Elimination of Siloxane) Step2->Step3 Spontaneous Step4 [3+2] Cycloaddition (+ trans-Alkene) Step3->Step4 Stereospecific Step5 Product Isolation (trans-3,4-Pyrrolidine) Step4->Step5 Purification

Figure 2: Stepwise progression of the Iridium-catalyzed reductive cycloaddition.

Part 4: Data Summary & Troubleshooting

Method Comparison
FeatureAg(I)-Catalyzed [3+2]Ir(I)-Catalyzed Reductive [3+2]
Precursor Imino Esters (unstable)Tertiary Amides (stable)
3,4-Trans Source trans-Alkene geometrytrans-Alkene geometry
Stereocenters Up to 4Up to 4
Catalyst Loading 3–10 mol%0.5–1 mol%
Atom Economy HighModerate (Siloxane waste)
Key Reference
Troubleshooting Guide
  • Low Diastereoselectivity (dr):

    • Cause: High reaction temperature or non-selective catalyst.

    • Fix: Lower temperature to -20 °C or -40 °C. Switch from AgOAc to Ag

      
      CO
      
      
      
      or [Cu(MeCN)
      
      
      ]PF
      
      
      .
  • Low Yield:

    • Cause: Hydrolysis of imino ester (Protocol A) or incomplete reduction (Protocol B).

    • Fix: Ensure strictly anhydrous conditions. For Protocol B, increase TMDS to 1.5 equiv.

  • Loss of trans-3,4 Geometry:

    • Cause: Isomerization of the dipolarophile prior to reaction.

    • Fix: Protect reaction from ambient light; verify alkene purity by NMR before use.

References

  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 2023. [Link]

  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Catalysis, 2021. [Link]

  • Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides. Chemical Reviews, 2013 (Review of Ag/Cu methods). [Link]

  • Trisubstituted 2-trifluoromethyl pyrrolidines via catalytic asymmetric Michael addition/reductive cyclization. Organic Letters, 2014. [Link]

Sources

Method

Scalable synthesis routes for (3R,4R)-pyrrolidin-3-ol derivatives

Application Note 402: Scalable Synthesis Routes for (3R,4R)-Pyrrolidin-3-ol Derivatives Executive Summary The (3R,4R)-pyrrolidine-3-ol scaffold (often featuring a 4-substituent such as hydroxyl, hydroxymethyl, or alkyl)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note 402: Scalable Synthesis Routes for (3R,4R)-Pyrrolidin-3-ol Derivatives

Executive Summary

The (3R,4R)-pyrrolidine-3-ol scaffold (often featuring a 4-substituent such as hydroxyl, hydroxymethyl, or alkyl) is a "privileged structure" in modern drug discovery, serving as the chiral core for JAK inhibitors (e.g., Tofacitinib analogs), glycosidase inhibitors, and novel antimicrobial agents.

Achieving the specific (3R,4R) absolute configuration—typically a trans-relationship in 3,4-disubstituted systems—presents a stereochemical challenge on scale. While chromatographic resolution is acceptable for discovery, it is cost-prohibitive for kilogram-scale GMP production.

This guide details two field-proven, scalable protocols:

  • The Chiral Pool Approach: Utilizing L-Tartaric acid to access the (3R,4R)-3,4-dihydroxypyrrolidine core.

  • The Asymmetric Cycloaddition Approach: A convergent route to (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol using chiral auxiliaries, ideal for accessing carbon-substituted C4 analogs.

Strategic Route Analysis

FeatureRoute A: Chiral Pool (Tartaric Acid) Route B: Asymmetric 1,3-Dipolar Cycloaddition Route C: Enzymatic Resolution
Starting Material L-Tartaric Acid (Commodity chemical)Oppolzer’s Sultam / Glycine derivativesRacemic Pyrrolidinones
Stereocontrol Perfect (defined by SM)High (>98% de via auxiliary)Variable (Enzyme dependent)
Scalability High (Multi-kg)Moderate-High (Requires auxiliary recovery)High (Batch or Flow)
Primary Target (3R,4R)-3,4-Dihydroxypyrrolidine(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-olMono-functionalized analogs
Cost Efficiency ExcellentModerate (Auxiliary cost)Good (Reusable biocatalyst)

Protocol A: The Chiral Pool Approach (L-Tartaric Acid)

Principle: L-Tartaric acid possesses the (2R,3R) configuration.[1] By converting the carboxylic acid termini into the pyrrolidine ring carbons, the chiral centers are preserved, yielding the (3R,4R) stereochemistry in the final pyrrolidine.

Target Molecule: (3R,4R)-1-Benzyl-3,4-dihydroxypyrrolidine (Key intermediate for further functionalization).

Step-by-Step Protocol

Phase 1: Imide Formation

  • Reagents: Suspend L-Tartaric acid (1.0 equiv) in xylene. Add Benzylamine (1.05 equiv).

  • Reaction: Heat to reflux (approx. 140°C) with a Dean-Stark trap to remove water. The reaction forms the cyclic imide (L-benzyltartrimide).

  • Workup: Cool to room temperature. The product often crystallizes directly. Filter, wash with cold ethanol, and dry.

    • Critical Control Point: Ensure complete water removal to drive equilibrium.

Phase 2: Reduction Note: While LiAlH₄ is standard in academic papers, Borane-DMS or Sodium Bis(2-methoxyethoxy)aluminum hydride (Red-Al) are often preferred in process chemistry for safety profiles.

  • Setup: Inert atmosphere (N₂/Ar). Charge dry THF into a reactor.

  • Addition: Add LiAlH₄ pellets (2.5 equiv) carefully. Cool to 0°C.[1]

  • Reaction: Add L-benzyltartrimide (solid or slurry in THF) portion-wise, maintaining internal temp <10°C.

  • Reflux: Once addition is complete, warm to reflux for 4–6 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (1x g of LAH), then 15% NaOH (1x g of LAH), then water (3x g of LAH).

  • Isolation: Filter the granular precipitate. Concentrate the filtrate to yield the (3R,4R)-diol.

Phase 3: Selective Functionalization (Optional) To desymmetrize the diol (e.g., to make 3-hydroxy-4-fluoro derivatives), one hydroxyl is typically protected (e.g., with TBDMSCl) followed by activation of the other (Mesylation) and displacement.

Process Workflow Diagram (Route A)

TartaricRoute cluster_safety Safety Critical Start L-Tartaric Acid (2R,3R) Step1 Condensation (+ Benzylamine) Start->Step1 -H2O Dean-Stark Inter1 L-Benzyltartrimide (Crystalline Solid) Step1->Inter1 Step2 Reduction (LiAlH4 or Red-Al) Inter1->Step2 Reflux/THF Product (3R,4R)-1-Benzyl- 3,4-dihydroxypyrrolidine Step2->Product Yield: ~75-80%

Figure 1: Linear synthesis of (3R,4R)-diol backbone from the chiral pool. The stereochemistry is locked from the starting material.

Protocol B: Asymmetric 1,3-Dipolar Cycloaddition

Principle: This route is superior when a carbon substituent (like hydroxymethyl) is required at C4. It utilizes a chiral auxiliary (Oppolzer’s sultam) to direct the cycloaddition of an azomethine ylide.

Target Molecule: (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol.[2][3]

Step-by-Step Protocol

Phase 1: Auxiliary Attachment

  • Reagents: React (E)-3-benzyloxypropenoyl chloride with (2'S)-bornane-10,2-sultam.

  • Product: This yields the chiral dipolarophile.

Phase 2: Cycloaddition (The Key Step)

  • Reagents: Dipolarophile (from Phase 1) + N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine (Ylide precursor).[2][3]

  • Catalyst: Trifluoroacetic acid (TFA) (catalytic amount) in DCM or Toluene.

  • Conditions: 0°C to RT. The in situ generated azomethine ylide undergoes [3+2] cycloaddition.

  • Selectivity: The sultam auxiliary blocks one face of the alkene, forcing the ylide to attack from the opposite side, establishing the (3R,4R) configuration.

  • Purification: Crystallization (Avoids chromatography).

Phase 3: Auxiliary Removal & Reduction

  • Hydrolysis: LiOH/THF removes the sultam (recoverable).

  • Reduction: The resulting carboxylic acid is reduced (Borane or LAH) to the hydroxymethyl group.

  • Debenzylation: Hydrogenation (Pd/C, H₂) removes the benzyl protecting groups to yield the free amine/alcohol.

Mechanism & Logic Diagram (Route B)

Cycloaddition Aux Chiral Auxiliary (Oppolzer's Sultam) Dipolarophile Chiral Dipolarophile Aux->Dipolarophile Acrylate Acrylate Derivative Acrylate->Dipolarophile Cycle [3+2] Cycloaddition (High Diastereoselectivity) Dipolarophile->Cycle Ylide Azomethine Ylide Precursor Ylide->Cycle Inter Cycloadduct (Crystalline) Cycle->Inter Cleavage Auxiliary Removal & Reduction Inter->Cleavage Cleavage->Aux Recycle Final (3R,4R)-4-(Hydroxymethyl) pyrrolidin-3-ol Cleavage->Final

Figure 2: Convergent synthesis using chiral auxiliaries. This route allows access to C4-carbon substituted derivatives.[4]

Process Safety & Scale-up Considerations

  • Hydride Reductions (Route A & B):

    • Risk: Generation of stoichiometric quantities of H₂ gas and large exotherms.

    • Mitigation: Use dosing-controlled addition (dosimeters). Ensure reactor headspace is constantly swept with Nitrogen. Use Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) in Toluene as a safer, more thermally stable alternative to LiAlH₄ for kg-scale work.

  • Cycloaddition (Route B):

    • Risk: Energetic reaction.

    • Mitigation: The reaction is generally cleaner than reductions but requires control of the TFA addition rate to prevent rapid ylide generation and polymerization.

References

  • Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. Source: Organic Process Research & Development (ACS). URL:[Link] Context: Primary source for Protocol B, detailing the sultam auxiliary route.

  • Synthesis and Characterization of Long-Chain Tartaric Acid Diamides. Source: Molecules (MDPI). URL:[Link] Context: Validates the Tartaric Acid -> Tartrimide chemistry used in Protocol A.

  • Enzymatic Strategy for the Resolution of New 1‐Hydroxymethyl Tetrahydro‐β‐carboline Derivatives. Source: European Journal of Organic Chemistry (via NIH). URL:[Link] Context: Provides background on lipase-catalyzed resolutions (CAL-B) for similar heterocyclic alcohols (Route C).

  • Scalable Synthesis of Highly Pure (R)-3-Fluoropyrrolidine. Source: Helvetica Chimica Acta. URL:[Link] Context:[5][1][2][4][6][7][8] Illustrates the handling of pyrrolidine intermediates and functionalization on scale.

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming regioselectivity issues in pyrrolidine epoxide opening

Technical Support Center: Regioselective Opening of Pyrrolidine Epoxides Topic: Overcoming Regioselectivity Issues in Pyrrolidine Epoxide Opening Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Regioselective Opening of Pyrrolidine Epoxides

Topic: Overcoming Regioselectivity Issues in Pyrrolidine Epoxide Opening Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Core Directive & Strategy

This guide addresses the critical challenge of controlling regioselectivity during the nucleophilic ring-opening of 3,4-epoxypyrrolidines (6-oxa-3-azabicyclo[3.1.0]hexanes) and 2,3-epoxypyrrolidines . These scaffolds are pivotal in the synthesis of glycosidase inhibitors, HCV therapeutics (e.g., Daclatasvir analogs), and chiral diamines.

The central conflict in these reactions is the competition between steric control (distal attack) and electronic control (proximal/cation-stabilized attack), further complicated by the conformational flexibility of the 5-membered ring.

Technical Deep Dive: The Mechanics of Selectivity

The Substrate Classes
  • Meso-3,4-Epoxypyrrolidines: The challenge here is desymmetrization . Without a chiral catalyst or chiral nucleophile, you produce a racemic mixture.

  • Unsymmetrical (2-Substituted) 3,4-Epoxypyrrolidines: The challenge is regiocontrol . The C2-substituent exerts steric bulk and electronic influence, directing the incoming nucleophile to either C3 (proximal) or C4 (distal).

  • 2,3-Epoxypyrrolidines: The challenge is electronic bias . C2 is an N,O-acetal (hemiaminal ether) center, making it highly electrophilic but also prone to instability.

Mechanism & Causality[1][2][3][4]
  • Steric Control (Sɴ2-like): Under basic or neutral conditions with strong nucleophiles (e.g., azides, thiolates), the reaction follows an Sɴ2 trajectory. In 2-substituted systems, the nucleophile attacks the C4 position (distal) to avoid the steric clash with the C2 substituent.

  • Electronic Control (Sɴ1-like): Under acidic conditions or with Lewis Acid catalysis, the transition state loosens. If the Nitrogen protecting group is electron-donating (e.g., N-Bn), it can stabilize a developing positive charge at C3/C4. However, strong Electron-Withdrawing Groups (EWGs) like Tosyl (Ts) or Boc are preferred to prevent amine participation and "lock" the conformation, often enhancing distal selectivity via the Fürst-Plattner rule (trans-diaxial-like opening).

Decision Framework & Visual Guide

The following diagram illustrates the decision logic for optimizing reaction conditions based on substrate type and desired outcome.

Regioselectivity_Logic Start Substrate Analysis Type1 Meso 3,4-Epoxide (Symmetric) Start->Type1 Type2 2-Substituted 3,4-Epoxide Start->Type2 Type3 2,3-Epoxide Start->Type3 Goal1 Goal: Enantiopure Product Type1->Goal1 Goal2 Goal: C4-Attack (Distal) Type2->Goal2 Goal3 Goal: C3-Attack (Proximal) Type2->Goal3 Action4 Hard Nucleophile/Acid Attack at C2 (Aminal) Type3->Action4 Electronic Bias at C2 Action1 Use Chiral Lewis Acid (e.g., (Salen)Cr(III)) Goal1->Action1 Desymmetrization Action2 Basic Conditions (NaN3, NH3) Steric Control Goal2->Action2 Standard Sɴ2 Action3 Chelation Control (Ti(OiPr)4, MgBr2) Directs Nucleophile Goal3->Action3 Lewis Acid Assist

Caption: Decision tree for selecting reaction conditions based on pyrrolidine epoxide substitution patterns.

Troubleshooting Guide & FAQs

Scenario A: "I am getting a 1:1 mixture of regioisomers."

Diagnosis: Your system lacks sufficient steric or electronic bias. This often happens with N-Benzyl protected 3,4-epoxides where the N-Bn group is flexible and not bulky enough to block a face, nor electron-withdrawing enough to deactivate the ring. Corrective Action:

  • Switch Protecting Group: Change N-Bn to N-Tosyl (Ts) or N-Boc . The sulfonyl group is bulkier and strongly electron-withdrawing, which often enforces a more rigid bicyclic conformation that favors distal attack.

  • Lower Temperature: Reduce reaction temperature to 0°C or -20°C to enhance kinetic control.

  • Change Solvent: Switch from polar protic (MeOH) to polar aprotic (DMF, DMSO) or non-polar (Toluene) if using a Lewis Acid.

Scenario B: "The reaction is too slow / No reaction."

Diagnosis: 3,4-Epoxypyrrolidines are less strained than their carbocyclic analogs due to the longer C-N bonds. N-EWG groups (Boc, Ts) further deactivate the epoxide towards nucleophiles. Corrective Action:

  • Lewis Acid Activation: Add LiClO₄ (5.0 equiv) or Yb(OTf)₃ (5-10 mol%) . Lithium salts are particularly effective in opening "sleepy" epoxides by coordinating to the epoxide oxygen without triggering immediate rearrangement.

  • Solid Phase Catalysis: Use Alumina or Silica support for the nucleophile (e.g., NaN3 supported on SiO2) to increase effective surface concentration.

Scenario C: "I need to attack the C3 (Proximal) position in a 2-substituted system."

Diagnosis: This is the "anti-Baldwin" or sterically disfavored path. Corrective Action:

  • Intramolecular Delivery: If possible, tether the nucleophile to the C2 substituent or the Nitrogen atom to force intramolecular delivery to C3.

  • Al-Chelation: Use organoaluminum reagents.[1] The aluminum coordinates to the epoxide oxygen and can direct attack to the proximal carbon if a neighboring coordinating group (like a hydroxyl or carbonyl on the C2 side chain) is present.

Experimental Protocols

Protocol 1: Regioselective Opening of N-Boc-3,4-epoxypyrrolidine with Sodium Azide (Distal/Steric Control)

Targeting the C4 position in 2-substituted derivatives.

Reagents:

  • Substrate: N-Boc-2-alkyl-3,4-epoxypyrrolidine (1.0 equiv)

  • Nucleophile: Sodium Azide (NaN₃) (3.0 equiv)

  • Catalyst: Ammonium Chloride (NH₄Cl) (3.0 equiv)

  • Solvent: DMF/H₂O (8:1)

Procedure:

  • Dissolution: Dissolve the epoxide (1 mmol) in DMF (5 mL) and water (0.6 mL).

  • Addition: Add NaN₃ (195 mg, 3 mmol) and NH₄Cl (160 mg, 3 mmol) sequentially.

  • Reaction: Heat the mixture to 80°C for 12–16 hours. Monitor by TLC (stain with Ninhydrin or PMA; epoxides are often faint, look for the appearance of the polar azido-alcohol spot).

  • Workup: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with water (3 x 10 mL) to remove DMF. Dry organic layer over MgSO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc).

  • Expected Outcome: >90% regioselectivity for the C4-azido-C3-hydroxy product (trans-opening).

Protocol 2: Lewis Acid Catalyzed Opening with Amines (Electronic/Chelation)

For opening less reactive N-Tosyl epoxides.

Reagents:

  • Substrate: N-Tosyl-3,4-epoxypyrrolidine (1.0 equiv)

  • Nucleophile: Benzylamine (1.2 equiv)

  • Catalyst: LiClO₄ (Solid, Anhydrous) (1.0 equiv) or Ca(OTf)₂ (10 mol%)

  • Solvent: Acetonitrile (MeCN)

Procedure:

  • Activation: Dissolve the epoxide in anhydrous MeCN (0.2 M). Add the Lewis Acid catalyst and stir for 15 mins at RT to allow coordination.

  • Nucleophilic Attack: Add Benzylamine dropwise.

  • Reaction: Stir at 40–60°C .

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.

  • Note: LiClO₄ at high concentrations (5M in Et2O) acts as a specialized medium that dramatically accelerates Sɴ2 opening of hindered epoxides.

Comparative Data: Protecting Group Effects

The nature of the N-protecting group significantly influences the regiochemical outcome (ratio of C4:C3 attack) in 2-substituted-3,4-epoxypyrrolidines.

Protecting Group (N-R)Electronic NatureSteric BulkRegioselectivity (C4:C3)*Mechanism Dominance
Benzyl (Bn) Electron DonatingModerate~60:40Mixed (Loose Sɴ2)
Boc Weakly EWGHigh>90:10Steric (Rigid Sɴ2)
Tosyl (Ts) Strongly EWGHigh>95:5Steric + Electronic
H (Free Amine) BasicLowN/AUnstable/Polymerizes

*Data approximated based on opening with NaN3 in DMF/H2O.

References

  • Regioselective Nucleophilic Ring Opening of Epoxides and Aziridines derived from Homoallylic Alcohols. Source:Tetrahedron (1997). Context: Discusses the impact of C4 substituents on steric vs electronic control.

  • Regioselective Ring Opening of Enantiomerically Enriched Epoxides via Catalysis. Source:Journal of the American Chemical Society. Context: Use of chiral (Salen)Cr(III) complexes for desymmetrization.

  • Regiocontrolled ring opening of monoprotected 2,3-epoxy-1,4-diols. Source:National Institutes of Health (PMC). Context: Detailed study on aluminum reagents for 2,3-epoxide opening.

  • Regioselectivity of Epoxide Ring-Openings via SN2 Reactions. Source:European Journal of Organic Chemistry (2020).[2] Context: Computational analysis of basic (distal) vs acidic (proximal) opening pathways.

  • Synthesis of Aminocyclitols via Regioselective Ring Opening. Source:Molecules (2013).[3] Context: Specific example of opening 2-substituted 3,4-epoxypyrrolidines (quinic acid derivatives) with sodium azide at the C4 position.

Sources

Reference Data & Comparative Studies

Validation

Chiral HPLC methods for (3R,4R)-4-(4-methylpiperazin-1-yl)pyrrolidin-3-ol purity

This guide outlines the optimal chiral HPLC strategies for determining the enantiomeric and diastereomeric purity of (3R,4R)-4-(4-methylpiperazin-1-yl)pyrrolidin-3-ol . This molecule presents a specific set of chromatogr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the optimal chiral HPLC strategies for determining the enantiomeric and diastereomeric purity of (3R,4R)-4-(4-methylpiperazin-1-yl)pyrrolidin-3-ol .

This molecule presents a specific set of chromatographic challenges:

  • High Polarity & Basicity: The presence of three nitrogen atoms (pyrrolidine + piperazine) creates strong interactions with residual silanols, leading to peak tailing.

  • Weak Chromophore: The lack of aromatic rings makes standard UV detection (254 nm) impossible without derivatization.

  • Stereochemical Complexity: Two chiral centers generate four potential isomers: the target (3R,4R), its enantiomer (3S,4S), and the diastereomers (3R,4S) and (3S,4R).

Part 1: Strategic Method Selection

The choice of method depends heavily on the available detection hardware. Because the analyte is non-chromophoric, you must choose between Direct Analysis (requires CAD/MS) or Derivatization (enables UV) .

Decision Matrix: Method Selection

MethodSelection Start Start: (3R,4R)-4-(4-methylpiperazin-1-yl)pyrrolidin-3-ol CheckDetector Available Detector? Start->CheckDetector CAD_MS CAD, ELSD, or MS CheckDetector->CAD_MS High Sensitivity UV_Only Standard UV (DAD/VWD) CheckDetector->UV_Only Standard Lab MethodA METHOD A: Direct Analysis (Polar Ionic Mode) CAD_MS->MethodA Preferred (High Throughput) MethodB METHOD B: Derivatization (Cbz-Cl or FMOC) UV_Only->MethodB Required (Adds Steps) SubA Column: Chiralpak IC/IA Mobile Phase: AcN/MeOH/DEA/TFA MethodA->SubA SubB Column: Chiralpak AD-H Mobile Phase: Hexane/IPA MethodB->SubB

Figure 1: Decision tree for selecting the appropriate chiral method based on detection capabilities.

Part 2: Detailed Experimental Protocols

Method A: Direct Analysis (Polar Ionic Mode)

Best for: R&D labs with CAD/MS detectors. Eliminates sample prep errors.

This method uses Polar Ionic Mode (PIM) on an immobilized polysaccharide phase. The combination of a volatile acid and base suppresses silanol activity while maintaining solubility for this highly polar amine.

  • Column: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) or Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)).

    • Why: Immobilized phases are required to withstand the non-standard solvent combinations used in PIM.

  • Mobile Phase: Acetonitrile : Methanol : Diethylamine (DEA) : Trifluoroacetic Acid (TFA)

    • Ratio: 90 : 10 : 0.1 : 0.1 (v/v/v/v)

    • Note: The acid/base ratio must be equimolar to form a volatile salt in situ, preventing peak tailing without damaging the column.

  • Flow Rate: 1.0 mL/min[1]

  • Temperature: 25°C

  • Detection:

    • CAD (Charged Aerosol Detector): Ideal settings (Nebulizer temp 35°C).

    • MS (Mass Spec): ESI Positive Mode, SIM at m/z [M+H]+ (approx 186.16 for parent, but check exact mass based on salt form).

  • Sample Diluent: Mobile Phase.

Performance Expectations:

Parameter Value Note
Retention Time (3R,4R) ~8-12 min Highly dependent on % Methanol.

| Selectivity (


)  | > 1.2 | Separation of enantiomers is usually excellent on Chiralpak IC. |
| Tailing Factor (

)
| < 1.3 | The DEA/TFA buffer is critical for symmetry. |
Method B: Derivatization + Normal Phase UV

Best for: QC labs with standard UV detectors.

Since the molecule has no UV chromophore, we attach a Cbz (Benzyloxcabonyl) group. This adds an aromatic ring, enabling detection at 254 nm and improving retention on standard chiral columns.

Step 1: Derivatization Protocol

  • Dissolve 10 mg of sample in 1 mL of saturated NaHCO₃ (aq).

  • Add 1.2 equivalents of Benzyl Chloroformate (Cbz-Cl) dissolved in 0.5 mL THF.

  • Stir at room temperature for 30 minutes.

  • Extract with Ethyl Acetate (2 x 2 mL).

  • Dry organic layer over MgSO₄, filter, and evaporate.

  • Re-dissolve residue in Mobile Phase (Hexane/IPA).

Step 2: HPLC Conditions

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA)

    • Ratio: 85 : 15 : 0.1 (v/v/v)

  • Flow Rate: 1.0 mL/min[1]

  • Temperature: 30°C

  • Detection: UV at 254 nm .[2]

Why this works: The Cbz group provides strong


 interactions with the amylose stationary phase, often resulting in higher resolution (

) than the underivatized method.

Part 3: Separation Mechanism & Troubleshooting

Diastereomer vs. Enantiomer Separation

It is often more efficient to separate the Diastereomers (e.g., 3R,4R vs 3R,4S) on an achiral column first.

  • Achiral Screen: XBridge C18, pH 10 (Ammonium Bicarbonate).

  • Mechanism: The 3-OH and 4-Piperazine relative stereochemistry (cis vs trans) significantly alters the hydrodynamic volume and pKa, allowing easy separation on C18.

  • Workflow: Confirm diastereomeric purity on C18 -> Confirm enantiomeric purity on Chiral HPLC.

Troubleshooting Guide
IssueCauseSolution
Peak Tailing Interaction with residual silanols.Increase DEA concentration to 0.15% or switch to "Polar Ionic Mode" (Method A).
No Detection (Method A) Volatility of analyte vs. mobile phase.Ensure CAD nebulizer temp is optimized. If using UV 210nm, remove TFA (absorbs UV) and use Phosphate buffer (requires Reverse Phase column).
Split Peaks Sample solvent mismatch.Dissolve sample strictly in the mobile phase. Avoid pure MeOH if MP is mostly Hexane.
Visualization of Separation Pathway

SeparationPathway Sample Crude Sample (Mix of 4 Isomers) Step1 Step 1: Achiral C18 (High pH) Removes Diastereomers Sample->Step1 Removes (3R,4S) & (3S,4R) Step2 Step 2: Chiral HPLC Separates Enantiomers Step1->Step2 Analyzes (3R,4R) vs (3S,4S) Result Purity Result (3R,4R) % ee Step2->Result

Figure 2: Recommended two-stage workflow for complete stereochemical characterization.

References

  • Jin, Y., et al. (2021). (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid as a derivatization reagent for ultrasensitive detection of amine enantiomers by HPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 194, 113815. Link

    • Relevance: Validates the derivatization strategy for piperazinyl-pyrrolidine moieties to achieve high sensitivity.
  • Sigma-Aldrich. (2023). Strategies for Chiral HPLC Method Development: Polar Ionic Mode. Link

    • Relevance: Establishes the "Polar Ionic Mode" (Acid+Base in organic solvent) as the standard for handling poly-basic amines on immobilized polysaccharide columns.
  • Phenomenex. (2020). Chiral HPLC Separations: Guide to Column Selection for Basic Amines. Link

    • Relevance: Provides the foundational data for using Amylose/Cellulose phases with basic additives (DEA) to suppress tailing in pyrrolidine-based drugs.

Sources

Comparative

Validating Stereochemistry of 3-Hydroxy-4-Aminopyrrolidines: A Technical Comparison Guide

Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Scope: Comparative analysis of NMR, X-ray, and Chemical Derivatization methods for determining relative (cis/trans) and absolute stereochemis...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Scope: Comparative analysis of NMR, X-ray, and Chemical Derivatization methods for determining relative (cis/trans) and absolute stereochemistry.

Executive Summary: The Stereochemical Challenge

3-Hydroxy-4-aminopyrrolidines are privileged scaffolds in drug discovery, serving as cores for glycosidase inhibitors, antibacterial agents, and GPCR ligands. However, the flexibility of the five-membered pyrrolidine ring (pseudorotation) makes stereochemical assignment via standard NMR coupling constants notorious for generating false positives.

Unlike six-membered rings where trans-diaxial couplings (


 Hz) are distinct, pyrrolidine rings often exhibit 

, a counter-intuitive trend that leads to misassignment if "textbook" alkene/cyclohexane rules are blindly applied.

This guide compares three validation methodologies, ranking them by reliability, throughput, and information density.

Comparative Methodology Assessment

The following table contrasts the primary techniques for validating 3-hydroxy-4-aminopyrrolidine stereochemistry.

FeatureMethod A: Solution NMR (

H, NOE)
Method B: Cyclic Carbamate Derivatization Method C: X-Ray Crystallography
Primary Output Relative Stereochemistry (cis vs trans)Definitive Relative StereochemistryAbsolute & Relative Stereochemistry
Reliability Moderate (Conformation dependent)High (Binary "Yes/No" chemical test)Gold Standard
Sample Req. < 5 mg10–20 mg (Destructive)Single Crystal (> 5 mg)
Throughput High (10–30 mins)Medium (Reaction + NMR)Low (Days to Weeks)
Key Limitation Overlapping signals; flexible ring puckering alters

values.
Requires free amine and alcohol groups.Crystallization failure; anomalous dispersion needs heavy atoms.
Best For Initial screening of crude reaction mixtures.Confirming cis-isomers when NMR is ambiguous.Final IND-enabling characterization.

Deep Dive: Experimental Protocols & Validation Logic

Method A: NMR Spectroscopy (The First Line of Defense)

The Pitfall: In 3,4-substituted pyrrolidines, the ring envelope conformation can result in dihedral angles (


) for trans protons close to 90°, leading to 

Hz. Conversely, cis protons often maintain

, resulting in

Hz. This is the reverse of the standard Karplus expectation for cyclohexanes.
Protocol:
  • Solvent Selection: Use DMSO-

    
      or MeOD  to minimize exchangeable proton broadening. Avoid CDCl
    
    
    
    if signals overlap.
  • 1D

    
    H NMR:  Measure 
    
    
    
    .
    • Observation: If

      
       Hz, suspect CIS .
      
    • Observation: If

      
       Hz, suspect TRANS .
      
  • 2D NOESY/ROESY:

    • Set mixing time (

      
      ) to 500–800 ms.
      
    • Look for cross-peaks between H3 and H4.

    • Validation: Strong NOE = Cis. Weak/Null NOE = Trans (or large distance due to puckering).

Expert Insight: Do not rely on


 values alone. A trans isomer locked in a specific twist conformation can mimic cis coupling. Always corroborate with NOE or derivatization.
Method B: Cyclic Carbamate Derivatization (The Chemical Proof)

This is the most robust "bench-level" validation method. It relies on the geometric constraint that a 5,5-fused bicyclic system (pyrrolidino-oxazolidinone) can only form comfortably if the 3-hydroxy and 4-amino groups are cis .

  • Cis-Isomer: Reacts rapidly to form a stable bicyclic carbamate.

  • Trans-Isomer: Reaction is extremely slow, fails, or produces intermolecular polymers/dimers because the trans-fused 5,5-system is highly strained.

Workflow Diagram (DOT)

Carbamate_Validation Start Unknown Isomer (3-OH, 4-NH2) Reagent Add CDI (1.2 eq) or Triphosgene THF, 0°C to RT Start->Reagent Analyze Analyze Product via TLC / LCMS / NMR Reagent->Analyze Result_Cis Clean Formation of Cyclic Carbamate (Bicyclic) Analyze->Result_Cis Product Forms Result_Trans No Reaction OR Polymerization Analyze->Result_Trans No Product Validation NMR Validation of Product: Observe large J(H3-H4) ~7-8Hz (Rigid Cis-fused system) Result_Cis->Validation

Figure 1: Decision logic for using cyclic carbamate formation to distinguish cis/trans isomers.

Experimental Protocol:
  • Dissolve 0.1 mmol of the substrate in anhydrous THF (2 mL).

  • Add 1.2 eq. of Carbonyl Diimidazole (CDI) or Triphosgene/Et

    
    N.
    
  • Stir at RT for 2–4 hours.

  • Analysis:

    • TLC: Look for a new, less polar spot (cis-carbamate).

    • NMR: The cis-carbamate will show a distinct downfield shift of H3 and H4 and a rigid coupling constant (

      
       Hz).
      
Method C: Mosher's Method (Absolute Configuration)

Once relative stereochemistry is established, use Mosher's method to determine the absolute (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 or 

) configuration of the secondary alcohol.[1]
Protocol:
  • Derivatization: Prepare both

    
    - and 
    
    
    
    -MTPA esters of the 3-hydroxy group. (Note: N-acylation may occur first; ensure you separate or fully acylate to the bis-Mosher derivative).
  • NMR Analysis: Assign proton signals for H2 and H4.

  • Calculation: Calculate

    
    .
    
  • Interpretation:

    • Protons with

      
       reside on the right side of the Mosher plane.
      
    • Protons with

      
       reside on the left side.
      
    • Construct the stereochemical model to deduce the center's configuration.

Summary of Stereochemical Indicators

The following table summarizes the expected data for the (3R,4S) [cis] vs. (3R,4R) [trans] isomers.

ParameterCis-Isomer (3R,4S) Trans-Isomer (3R,4R)

(Free Base)
6 – 9 Hz (Typical)0 – 5 Hz (Typical)
NOE (H3-H4) Strong Weak / Absent
Cyclic Carbamate Rxn Fast, High YieldSlow, Fails, or Polymers
Carbamate

7 – 8 Hz (Rigid)N/A (Does not form)

References

  • Blanco, M.-J., et al. "Diastereoselective Synthesis of 3-Hydroxy-4-aminopyrrolidines." Journal of Organic Chemistry, 68(6), 2003. Link

  • Demange, L., et al. "Practical Synthesis of 3-Amino-4-hydroxypyrrolidines." Tetrahedron Letters, 39(10), 1998. Link

  • Seco, J. M., et al. "The Assignment of Absolute Configuration by NMR." Chemical Reviews, 104(1), 2004.[2] Link

  • Karplus, M. "Vicinal Proton Coupling in Nuclear Magnetic Resonance." Journal of the American Chemical Society, 85(18), 1963. Link

  • Gryko, D., et al. "Stereochemical Analysis of Five-Membered Rings." Chirality, 27(1), 2015. Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (3R,4R)-4-(4-methylpiperazin-1-yl)pyrrolidin-3-ol

As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents like...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents like (3R,4R)-4-(4-methylpiperazin-1-yl)pyrrolidin-3-ol are paramount. This guide provides a comprehensive, step-by-step protocol for its safe disposal, grounded in established safety principles for heterocyclic amines and substituted pyrrolidines.

Compound Hazard Assessment and Profile

(3R,4R)-4-(4-methylpiperazin-1-yl)pyrrolidin-3-ol belongs to the substituted pyrrolidine class. The pyrrolidine ring is a core structure in many natural products and pharmaceuticals.[1] The presence of the methylpiperazine group and a hydroxyl moiety influences its chemical properties, including basicity and potential reactivity. Based on analogous compounds, we can infer a likely hazard profile.

Inferred Hazard Profile Summary

Hazard CategoryInferred RiskRationale & Key Precautions
Acute Toxicity (Oral, Dermal) Category 4 (Harmful)Pyrrolidine derivatives can be harmful if swallowed or absorbed through the skin.[2] Avoid direct contact.
Skin Corrosion/Irritation Category 1B/2 (Corrosive/Irritant)Many cyclic amines are corrosive or irritating to the skin.[2][3] Always wear appropriate gloves and a lab coat.
Serious Eye Damage/Irritation Category 1 (Causes Serious Eye Damage)Direct contact can cause severe and potentially irreversible eye damage.[2][3] Chemical safety goggles and a face shield are mandatory.
Aquatic Toxicity Harmful to aquatic lifeAvoid release into the environment.[2][4] Disposal into drains is strictly prohibited.

Essential Safety Precautions & Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure all necessary safety measures are in place. Handling should occur within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[2][4]

Mandatory Personal Protective Equipment (PPE)

PPE ItemSpecificationPurpose
Eye Protection ANSI Z87.1-compliant safety goggles and a face shield.Protects against splashes that can cause severe eye damage.[3]
Hand Protection Nitrile or neoprene gloves (double-gloving recommended).Prevents skin contact and absorption.[3] Gloves must be inspected before use and disposed of after handling.
Body Protection Flame-retardant lab coat.Protects against skin contact and contamination of personal clothing.[2]
Respiratory Protection Not typically required if handled in a fume hood.If aerosols may be generated outside a hood, use a NIOSH-approved respirator.[2]

Waste Segregation and Containerization: The Foundation of Safe Disposal

Proper segregation is critical to prevent dangerous chemical reactions. Never mix waste streams without a complete understanding of their compatibility.[5]

Containerization Protocol:

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container designated for hazardous chemical waste. Ensure the container is clean, in good condition, and has a secure, leak-proof screw cap.[5]

  • Labeling: The moment you designate a container for waste, it must be labeled. Affix a "HAZARDOUS WASTE" label provided by your institution's EH&S department.[5] The label must include:

    • The full chemical name: "(3R,4R)-4-(4-methylpiperazin-1-yl)pyrrolidin-3-ol"

    • An accurate estimation of the concentration and volume.

    • The date accumulation started.

    • The primary hazard(s) (e.g., "Corrosive," "Toxic").

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel. The container should be kept in secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.

Step-by-Step Disposal Workflow

The following workflow provides a systematic approach from waste generation to final disposal.

Protocol:

  • Waste Generation: During your experimental work, collect all materials contaminated with (3R,4R)-4-(4-methylpiperazin-1-yl)pyrrolidin-3-ol. This includes:

    • Residual or excess quantities of the pure compound.

    • Contaminated solvents (do not mix with other solvent waste streams unless compatibility is confirmed).

    • Contaminated consumables (e.g., pipette tips, weighing paper, gloves). Place solid waste in a separate, clearly labeled hazardous waste bag or container.

  • Transfer to Waste Container: Working in a fume hood and wearing full PPE, carefully transfer the chemical waste into the designated, pre-labeled hazardous waste container. Use a funnel for liquids to prevent spills on the container's exterior.

  • Secure and Store: Tightly seal the waste container. Do not overfill; a general rule is to fill to no more than 90% capacity. Wipe the exterior of the container clean and place it in secondary containment within your SAA.

  • Arrange for Pickup: Once the container is full or you have completed the project requiring the chemical, arrange for a hazardous waste pickup through your institution's EH&S department. Follow their specific procedures for requesting a collection.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of (3R,4R)-4-(4-methylpiperazin-1-yl)pyrrolidin-3-ol.

G Disposal Workflow for (3R,4R)-4-(4-methylpiperazin-1-yl)pyrrolidin-3-ol A Waste Generation (Pure compound, solutions, contaminated solids) B Is waste liquid or solid? A->B C Collect in dedicated 'Hazardous Solid Waste' container B->C Solid D Collect in dedicated 'Hazardous Liquid Waste' (HDPE or Glass) container B->D Liquid E Affix 'HAZARDOUS WASTE' label (Chemical Name, Date, Hazards) C->E D->E F Keep container tightly sealed (Fill <90% capacity) E->F G Store in designated Satellite Accumulation Area (SAA) with secondary containment F->G H Container Full or Project Complete? G->H I Continue accumulation in SAA H->I No J Schedule Waste Pickup with EH&S Department H->J Yes I->H K Approved Waste Disposal Plant J->K

Caption: Decision workflow for handling and disposal.

Emergency Procedures: Spill and Exposure

In the event of an accidental release or exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Small Spill (in a fume hood): Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand). Collect the contaminated absorbent into a hazardous waste container. Clean the area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spill: Evacuate the immediate area and alert your colleagues. Contact your institution's emergency response and EH&S department immediately. Do not attempt to clean up a large spill without proper training and equipment.[2]

By adhering to these rigorous safety and disposal protocols, you contribute to a safe and sustainable research environment, ensuring that our scientific advancements do not come at the cost of personal or environmental health.

References

  • Chemicea Pharmaceuticals Pvt Ltd. (n.d.). Material Safety Data Sheet: Teneligliptin Impurity 10.
  • ChemScene. (n.d.). Safety Data Sheet: (S)-tert-Butyl 4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate.
  • Cleanchem Laboratories. (n.d.). Material Safety Data Sheets: (2S)-4-Oxo-2-(3- thiazolidinylcarbonyl)-1- pyrrolidinecarboxylic Acid 1,1-Dimethylethyl Ester.
  • Synthonix. (n.d.). (S)-tert-Butyl 4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Pyrrolidine.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-Methylpyrrolidine.
  • Valent U.S.A. Corporation. (2012).
  • Fisher Scientific. (2021). Safety Data Sheet: 3-Pyrrolidinol.
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • Fisher Scientific. (2025). Safety Data Sheet: (R)-Thiazolidine-4-carboxylic acid.
  • CymitQuimica. (2023). Safety Data Sheet: (4-Methyl-benzyl)-(S)- pyrrolidin-3-yl-amine hydrochloride.
  • ChemScene. (n.d.). rel-(3R,4R)-4-Fluoro-1-methyl-3-pyrrolidinol.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine.
  • AmyJet Scientific Inc. (n.d.). (3R,4R)-4-(4-methylpiperazin-1-yl)pyrrolidin-3-ol.
  • BLDpharm. (n.d.). N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride.
  • Frontiers in Pharmacology. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.
  • Wikipedia. (n.d.). Pyrrolidine.

Sources

Handling

Personal protective equipment for handling (3R,4R)-4-(4-methylpiperazin-1-yl)pyrrolidin-3-ol

Topic: Personal Protective Equipment & Handling Protocol for (3R,4R)-4-(4-methylpiperazin-1-yl)pyrrolidin-3-ol Audience: Researchers, Process Chemists, and HSE Managers in Pharmaceutical Development.[1] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Protocol for (3R,4R)-4-(4-methylpiperazin-1-yl)pyrrolidin-3-ol Audience: Researchers, Process Chemists, and HSE Managers in Pharmaceutical Development.[1]

Executive Summary: Hazard Class & Critical Controls

(3R,4R)-4-(4-methylpiperazin-1-yl)pyrrolidin-3-ol is a chiral diamine intermediate, likely utilized in the synthesis of fluoroquinolone antibiotics (e.g., Nemonoxacin analogs).[1] Its safety profile is dominated by two structural motifs: the pyrrolidine ring (corrosivity/basicity) and the piperazine moiety (respiratory/skin sensitization).

Immediate Safety Alert:

  • Corrosive (Category 1B): Causes severe skin burns and eye damage due to high alkalinity.

  • Sensitizer (Respiratory/Skin): Piperazine derivatives are potent sensitizers. Inhalation of dust can trigger asthma-like symptoms or anaphylaxis in sensitized individuals.

  • Hygroscopic: Avidly absorbs moisture and CO₂ from the air; handle under inert atmosphere to preserve chemical integrity.

Part 1: Chemical Hazard Profile (Structure-Activity Analysis)

Since specific SDS data for this chiral isomer is often proprietary or limited, we apply Read-Across Toxicology from validated structural analogs (Piperazine, 3-Pyrrolidinol).[1]

Hazard CategoryClassification (GHS)Mechanistic Cause
Skin/Eye Corrosion Skin Corr.[1][2][3] 1B / Eye Dam. 1 High pKa (~9-10) of the secondary/tertiary amines leads to saponification of membrane lipids upon contact.
Sensitization Resp. Sens. 1 / Skin Sens. 1 The piperazine ring can haptenize proteins, leading to IgE-mediated immune responses (occupational asthma).[1]
Acute Toxicity Acute Tox. 4 (Oral) Moderate oral toxicity expected based on pyrrolidine analogs.
Physical Hazard Hygroscopic Solid Absorbs water/CO₂ to form carbamates/carbonates, altering stoichiometry and potentially causing caking.[1]

Part 2: Personal Protective Equipment (PPE) Matrix

Directive: Do not rely on standard "lab coat and glasses." The sensitization risk demands an escalated respiratory protection strategy.

Body ZonePPE RequirementTechnical Rationale
Respiratory P100 / N99 Respirator (Minimum) Better: PAPR or Supplied AirCritical: Prevents inhalation of sensitizing dusts. Piperazine sensitization is often irreversible; zero-tolerance for dust inhalation.
Eyes Chemical Goggles (Indirect Vent)Safety glasses are insufficient. Alkaline dusts cause immediate, irreversible corneal opacity.[1] Goggles seal against dust entry.
Hands (Inner) Nitrile (4 mil) Primary barrier against incidental contact.
Hands (Outer) Nitrile (Long Cuff, 6-8 mil) Secondary barrier.[1] "Double-gloving" allows removal of the outer glove immediately upon contamination without exposing skin.
Body Tyvek® Lab Coat / Sleeve Covers Disposable chemically resistant fabric prevents dust accumulation on personal clothing (preventing "take-home" exposure).

Part 3: Operational Handling Protocol

Storage & Stability[4][5]
  • Atmosphere: Store under Nitrogen or Argon.

  • Temperature: 2–8°C (Refrigerate) to retard oxidation/color degradation.

  • Container: Tightly sealed glass or HDPE. Avoid metal containers if moisture is present (corrosion risk).

Safe Weighing & Transfer Workflow

This protocol minimizes dust generation, the primary route of sensitization.

HandlingProtocol Start START: Material Retrieval CheckEnv Check Engineering Controls (Fume Hood / Glove Box) Start->CheckEnv PPE_Don Don PPE: Double Nitrile + P100 Mask CheckEnv->PPE_Don Verified Weighing Weighing Procedure: Use Anti-Static Gun Weigh inside Hood PPE_Don->Weighing Transfer Transfer to Reaction Vessel (Dissolve immediately) Weighing->Transfer Avoid Dust Clean Decontamination: Wipe balance with 5% Acetic Acid (Neutralizes Amine) Transfer->Clean Waste Disposal: Solid Waste (Double Bagged) Clean->Waste

Figure 1: Safe handling workflow emphasizing dust control and neutralization.

Key Procedural Nuance:

  • Anti-Static Measures: Use an ionizing gun or anti-static balance brush. Amine powders are often static-prone, causing them to "jump" and disperse.[1]

  • Solvent Dissolution: Add the solid to the solvent (not solvent to solid) gently to avoid puffing.

Part 4: Emergency Response & Decontamination

Scenario: Spillage of Solid Powder

  • Evacuate: Clear the immediate area of personnel not wearing respiratory protection.

  • Isolate: Mark the zone.

  • Neutralize: Do NOT dry sweep (generates dust). Cover spill with wet paper towels or absorbent pads soaked in dilute Acetic Acid (5%) or Citric Acid . This converts the volatile/dusty free base into a non-volatile salt.

  • Clean: Wipe up the wet slurry. Double bag waste.

  • Verify: Check pH of the surface; ensure it is neutral (pH 6-8).

First Aid:

  • Eye Contact: Flush immediately for 15 minutes .[3][4] Time is tissue; alkaline burns penetrate deeper than acid burns.

  • Skin Contact: Wash with soap and water.[4] Do not use solvent (ethanol/acetone) as this may drive the chemical deeper into the dermis.

Part 5: Waste Disposal Strategy

Disposal must comply with RCRA (USA) or local hazardous waste regulations.

Waste StreamClassificationDisposal Method
Solid Waste Hazardous (Corrosive/Toxic)Incineration (High Temperature).[1] Do not landfill.
Aqueous Waste Basic OrganicAdjust pH to 6-9, then dispose via organic aqueous waste stream for treatment.[1]
Contaminated PPE Hazardous TraceDouble bag in yellow/red biohazard-style bags labeled "Toxic/Sensitizer".

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10606721, (3S,4R)-4-(hydroxymethyl)pyrrolidin-3-ol (Analogous Structure).[1] Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Piperazine. (Basis for sensitization warnings). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Piperazine. (Corrosivity and Sensitization data).[2][5] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3R,4R)-4-(4-methylpiperazin-1-yl)pyrrolidin-3-ol
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